molecular formula C11H10FNO6 B2613832 Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate CAS No. 147124-34-3

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate

Cat. No.: B2613832
CAS No.: 147124-34-3
M. Wt: 271.2
InChI Key: BFQLFVFACPPWDX-UHFFFAOYSA-N
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Description

Dimethyl 2-(5-Fluoro-2-Nitrophenyl)Malonate (CAS 147124-34-3) is a high-value chemical intermediate with significant applications in organic and medicinal chemistry research. This compound, with a molecular formula of C 11 H 10 FNO 6 and a molecular weight of 271.20 g/mol, is characterized by its high purity, often specified at 99% or 97% . Its primary research value lies in its role as a key building block for the synthesis of complex heterocyclic structures. Published scientific literature demonstrates its specific use in a base-mediated reductive cyclization process to construct the hexahydro-2,6-methano-1-benzazocine ring system, a core scaffold found in biologically active natural products such as aspernomine, which has shown cytotoxic activity against various cancer cell lines . Furthermore, patent literature identifies this malonate ester as a critical precursor in the industrial synthesis of 5-fluorooxindole, an important intermediate for developing pharmaceutical agents, including potential anticancer and anti-inflammatory drugs . Researchers utilize this compound in Diels-Alder couplings and subsequent cyclization reactions to access advanced molecular architectures . As a fine chemical, it is typically supplied as a powder or liquid and should be stored at room temperature in a ventilated place . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions; this material may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

dimethyl 2-(5-fluoro-2-nitrophenyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO6/c1-18-10(14)9(11(15)19-2)7-5-6(12)3-4-8(7)13(16)17/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQLFVFACPPWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Lynchpin in Modern Medicinal Chemistry: A Technical Guide to Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (CAS 147124-34-3), a seemingly unassuming diester, has emerged as a pivotal building block, particularly in the synthesis of complex heterocyclic systems that form the core of targeted therapies. This technical guide provides an in-depth exploration of this versatile intermediate, offering a comprehensive resource for researchers, medicinal chemists, and process development scientists. We will dissect its chemical properties, provide a detailed, field-proven synthetic protocol, elucidate the underlying reaction mechanism, and explore its critical role in the synthesis of life-saving therapeutics, most notably the multi-kinase inhibitor, Sunitinib.

Introduction: The Strategic Importance of a Fluorinated Malonate

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate is a specialized organic compound valued as a key intermediate in multi-step organic syntheses.[1] Its structure is primed for reactivity, combining the activating and directing effects of a nitro group with the synthetic versatility of a malonic ester, all while incorporating a strategically placed fluorine atom. This fluorine atom is not merely a placeholder; its high electronegativity and relatively small size can profoundly influence the biological activity of the final active pharmaceutical ingredient (API) by modulating factors such as metabolic stability, binding affinity, and membrane permeability.

The primary and most celebrated application of this malonate is as a precursor to 5-fluorooxindole, a crucial component in the synthesis of Sunitinib.[2] Sunitinib is a potent oral multi-targeted receptor tyrosine kinase (RTK) inhibitor that has revolutionized the treatment of certain cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[3] This guide will illuminate the path from this malonate intermediate to a clinically significant therapeutic, providing the technical insights necessary for its successful application in a research and development setting.[4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a starting material's physical and chemical properties is fundamental to its effective use. The data presented below has been compiled from reliable sources to provide a comprehensive reference for laboratory use.

PropertyValueSource(s)
CAS Number 147124-34-3[1]
Molecular Formula C₁₁H₁₀FNO₆[1]
Molecular Weight 271.20 g/mol [1]
Appearance White to pale-yellow solid/crystal[3][6]
Purity Typically ≥97%[1]
Solubility Soluble in DMF, DMSO, and chlorinated solvents.[3][6]
Storage Store in a dry, cool, and well-ventilated place in a tightly sealed container.[7]

Spectroscopic Data:

Spectrum TypeDataSource(s)
¹H NMR (400 MHz, CDCl₃) δ 8.15 (dd, J = 9.1, 5.1 Hz, 1H), 7.28−7.18 (m, 2H), 5.40 (s, 1H), 3.82 (s, 6H)[3]
¹³C NMR (101 MHz, CDCl₃) δ 167.3, 166.2, 163.6, 144.9, 131.4, 131.3, 128.3, 128.2, 118.9, 118.7, 116.6, 116.4, 54.1, 53.5[3]
¹⁹F NMR (376 MHz, CDCl₃) δ −101.88 to −102.02 (m)[3]

Synthesis Protocol: A Field-Proven Methodology

The synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. The following protocol is a robust and scalable method adapted from established literature procedures.[3]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents: - 2,4-Difluoronitrobenzene - Dimethyl Malonate - K₂CO₃ (anhydrous) - DMF (anhydrous) setup Reaction Setup: - Inert atmosphere (N₂/Ar) - Anhydrous conditions reagents->setup addition 1. Add K₂CO₃ and DMF to flask malonate_add 2. Add Dimethyl Malonate addition->malonate_add reactant_add 3. Add 2,4-Difluoronitrobenzene (Maintain temperature) malonate_add->reactant_add stir 4. Stir at elevated temperature (e.g., 80-100 °C) reactant_add->stir monitor 5. Monitor by TLC/LC-MS stir->monitor cool 6. Cool to room temperature quench 7. Quench with aq. HCl cool->quench extract 8. Extract with Ethyl Acetate quench->extract wash 9. Wash organic layer (H₂O, brine) extract->wash dry 10. Dry over Na₂SO₄/MgSO₄ wash->dry concentrate 11. Concentrate in vacuo dry->concentrate purify 12. Purify by column chromatography concentrate->purify

Caption: High-level workflow for the synthesis of the target malonate.

Detailed Step-by-Step Procedure
  • Reaction Setup: To a dry three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous potassium carbonate (K₂CO₃, 3.0 equivalents).

  • Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask. To this suspension, add dimethyl malonate (1.0 equivalent) dropwise at room temperature.

  • Substrate Addition: Add a solution of 2,4-difluoronitrobenzene (1.0 equivalent) in a small amount of anhydrous DMF dropwise to the reaction mixture. Causality Note: The dropwise addition helps to control any initial exotherm.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold dilute hydrochloric acid (HCl) to neutralize the base and quench the reaction.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with water and saturated brine solution to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate as a white to pale-yellow solid.[3]

The Chemistry at its Core: Reaction Mechanism

The synthesis hinges on a classic Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is feasible due to the electron-deficient nature of the aromatic ring, which is "activated" by the potent electron-withdrawing nitro group.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex Formation (Rate-Limiting Step) cluster_product Product Formation R1 2,4-Difluoronitrobenzene I1 Resonance-Stabilized Carbanion Intermediate Nuc Malonate Enolate Nuc->I1 Nucleophilic Attack P1 Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate I1->P1 Elimination of F⁻ (Restores Aromaticity)

Caption: The addition-elimination mechanism of the SNAr reaction.

Mechanistic Explanation:

  • Nucleophile Generation: The base (potassium carbonate) deprotonates the acidic α-hydrogen of dimethyl malonate, generating a resonance-stabilized enolate anion. This enolate is a potent carbon-based nucleophile.

  • Nucleophilic Attack (Rate-Determining Step): The malonate enolate attacks the carbon atom bearing the fluorine at the 2-position of the 2,4-difluoronitrobenzene ring. This position is highly electron-deficient (electrophilic) due to the strong inductive and resonance-withdrawing effects of the ortho-nitro group. This attack disrupts the aromaticity of the ring and forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[9]

  • Leaving Group Departure: In a rapid subsequent step, the aromaticity is restored by the elimination of a fluoride ion from the tetrahedral intermediate. Fluoride is a competent leaving group in this context, particularly because the restoration of the stable aromatic ring provides a strong thermodynamic driving force. The substitution occurs preferentially at the C2 position over the C4 position due to the superior ability of the ortho-nitro group to stabilize the negative charge in the Meisenheimer complex compared to the para-nitro group.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate in drug discovery is its role as a key precursor to 5-fluorooxindole. This heterocyclic core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules.

Synthesis of 5-Fluorooxindole

The conversion involves a two-step sequence: reductive cyclization followed by decarboxylation.

  • Reductive Cyclization: The nitro group of the malonate is reduced to an amine, typically using a reducing agent like iron powder in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C). The newly formed aniline then undergoes an intramolecular cyclization by attacking one of the ester carbonyls to form a lactam, yielding a 5-fluorooxindole-3-carboxylic acid ester.[10]

  • Decarboxylation: The ester group at the 3-position is then removed. A common method involves hydrolysis of the ester to the corresponding carboxylic acid, followed by heating to induce decarboxylation, yielding the final 5-fluorooxindole product.[6]

Sunitinib: A Case Study in Targeted Cancer Therapy

5-Fluorooxindole is a critical building block for the synthesis of Sunitinib (marketed as Sutent®). The synthesis involves a Knoevenagel condensation between 5-fluorooxindole and another complex pyrrole-based aldehyde intermediate.[11][12]

Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are implicated in tumor growth, angiogenesis (the formation of new blood vessels), and metastatic progression.[4][6]

Sunitinib_MoA Sunitinib Sunitinib VEGFR VEGFRs (1, 2, 3) Sunitinib->VEGFR Inhibits PDGFR PDGFRs (α, β) Sunitinib->PDGFR Inhibits cKIT c-KIT Sunitinib->cKIT Inhibits FLT3 FLT3 Sunitinib->FLT3 Inhibits RET RET Sunitinib->RET Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Proliferation Tumor Cell Proliferation PDGFR->Proliferation Promotes Survival Tumor Cell Survival cKIT->Survival Promotes FLT3->Proliferation Promotes RET->Survival Promotes

Caption: Simplified signaling pathways inhibited by Sunitinib.

By blocking these key signaling nodes, Sunitinib effectively chokes off the blood supply to tumors and directly inhibits their growth and survival, demonstrating the profound therapeutic impact that can be traced back to the strategic design of intermediates like Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate.

Safety and Handling

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate should be handled in a well-ventilated area or a chemical fume hood.[7] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required.[7] Avoid inhalation of dust and contact with skin and eyes.[7] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate serves as a powerful testament to the importance of well-designed chemical building blocks in modern drug discovery. Its synthesis, though based on a classic reaction, requires careful control to achieve high purity and yield. Its true value is realized in its efficient conversion to the 5-fluorooxindole scaffold, which has enabled the development of targeted therapies like Sunitinib that have significantly improved patient outcomes in oncology. For researchers and drug development professionals, a comprehensive understanding of this intermediate—from its fundamental properties to its synthetic applications—is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

  • Sunitinib Malate. (2025, December 19). Massive Bio. [Link]

  • Barbe, G., et al. (2022, September 14). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]

  • US20030181731A1 - Process for producing 5-fluorooxyindole and for producing intermediates therefor. (2003, September 25).
  • EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor. (2003, May 14).
  • Sunitinib. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

  • New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. (2011, December 7). Molecular Cancer Therapeutics. [Link]

  • Sunitinib (Sutent). (2017, March 7). CancerIndex. [Link]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022, July 22). Frontiers in Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. [Link]

  • An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. (2025, August 9). ResearchGate. [Link]

  • WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof. (2012, May 10).
  • Sunitinib malate. (2012, July 26). UroToday. [Link]

  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. (2013, July 4). Semantic Scholar. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). PMC. [Link]

  • SNAr reaction mechanism. (2020, February 2). YouTube. [Link]

  • Supplementary information for. (n.d.). The Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. (2024, September 10). PubMed. [Link]

  • DIMETHYL 2-(2-NITROPHENYL)MALONATE. (n.d.). lookchem. Retrieved February 21, 2026, from [Link]

  • Synthesis of 5-fluoro-oxindole. (n.d.). PrepChem.com. Retrieved February 21, 2026, from [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI. Retrieved February 21, 2026, from [Link]

  • Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. (2002, November 14). ResearchGate. [Link]

  • Synthetic route of sunitinib analogues and physicochemical properties.... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Dimethyl malonate. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Dimethyl malonate - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved February 21, 2026, from [Link]

Sources

Molecular weight and formula of C11H10FNO6

Author: BenchChem Technical Support Team. Date: February 2026

Structural Profiling and Synthetic Utility of Dimethyl 2-(5-Fluoro-2-Nitrophenyl)Malonate[1]

Executive Summary

While the molecular formula C11H10FNO6 theoretically represents a defined chemical space of fluoro-nitro-ester isomers, in high-value pharmaceutical development, it most frequently identifies Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (CAS: 147124-34-3).[1]

This compound is not merely a catalog item; it is a critical "pivot intermediate" in the synthesis of 6-fluoroindolin-2-one , a core pharmacophore found in multi-targeted receptor tyrosine kinase (RTK) inhibitors (e.g., Sunitinib analogs).[1] This guide moves beyond basic stoichiometry to address the handling, validation, and synthetic application of this specific isomer, providing a roadmap for researchers utilizing this scaffold in drug discovery.[1]

Part 1: Molecular Identity & Stoichiometry[1]

The precision of small molecule characterization relies on distinguishing exact mass from molar mass, particularly when establishing High-Resolution Mass Spectrometry (HRMS) gates for quality control.[1]

1.1 Quantitative Profile
ParameterValueTechnical Note
Formula C₁₁H₁₀FNO₆
Molar Mass 271.20 g/mol Average weight for stoichiometric calculations.[1]
Exact Mass 271.0492 Da Monoisotopic mass for HRMS [M+H]⁺ or [M-H]⁻ identification.[1]
Composition C (48.72%), H (3.72%), F (7.01%), N (5.16%), O (35.40%)Nitrogen/Oxygen ratio is critical for elemental analysis validation.[1]
Key Isomer Dimethyl 2-(5-fluoro-2-nitrophenyl)malonateThe para-fluoro (relative to nitro) placement is essential for downstream cyclization.[1]
CAS Registry 147124-34-3 Primary identifier for the 5-fluoro isomer.[1][2]
1.2 Structural Logic

The molecule consists of a benzene ring substituted with a nitro group (


) and a fluorine atom.[1] The steric bulk of the dimethyl malonate group at the ortho position to the nitro group creates a highly functionalized "push-pull" system.[1]
  • Electronic Environment: The nitro group (strongly electron-withdrawing) activates the ring, while the fluorine atom serves as a metabolic blocker or a handle for further substitution in late-stage diversification.[1]

  • Labile Protons: The methine proton on the malonate group (

    
    ) is relatively acidic (
    
    
    
    ), making it the primary site for base-catalyzed side reactions if not handled under controlled pH.[1]
Part 2: Synthetic Utility (The "Why")

The primary value of C11H10FNO6 lies in its conversion to 6-fluorooxindole .[1] This transformation involves a reductive cyclization followed by decarboxylation.[1]

2.1 The Indolinone Pathway

In the synthesis of kinase inhibitors, the malonate group acts as a "masked" acetic acid moiety.[1] The synthesis generally proceeds via Nucleophilic Aromatic Substitution (


) of 2,4-difluoronitrobenzene, followed by the manipulation of the C11H10FNO6 intermediate.[1]

Critical Mechanism:

  • Formation: Dimethyl malonate attacks 2,4-difluoronitrobenzene.[1] Regioselectivity is driven by the ortho/para directing power of the nitro group, but steric hindrance usually favors substitution at the position para to the fluorine (preserving the 5-fluoro motif).[1]

  • Cyclization: Reduction of the nitro group to an amine (

    
    ) triggers spontaneous intramolecular attack on the malonate ester, closing the lactam ring.[1]
    
  • Decarboxylation: Krapcho decarboxylation removes the redundant ester, yielding the oxindole.[1]

2.2 Workflow Visualization

The following diagram illustrates the position of C11H10FNO6 within the drug synthesis hierarchy.

IndolinoneSynthesis Start 2,4-Difluoronitrobenzene (Starting Material) Intermediate C11H10FNO6 (Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate) TARGET MOLECULE Start->Intermediate SNAr (NaH, THF) Reagent Dimethyl Malonate (Nucleophile) Reagent->Intermediate Cyclization Reductive Cyclization (H2/Pd-C or Fe/AcOH) Intermediate->Cyclization Reduction Product 6-Fluoroindolin-2-one (Pharmacophore Scaffold) Cyclization->Product - CO2 - MeOH

Figure 1: The strategic role of C11H10FNO6 in accessing the fluoro-oxindole scaffold, a precursor for RTK inhibitors.[1]

Part 3: Analytical Protocols (The "How")

Trustworthiness in chemical biology stems from rigorous validation.[1] When synthesizing or purchasing C11H10FNO6, the following self-validating protocols ensure identity and purity.

3.1 NMR Validation Strategy

The presence of the 3-fluoro isomer (Dimethyl 2-(3-fluoro-6-nitrophenyl)malonate) is a common impurity due to imperfect regioselectivity during the


 reaction.[1]

Protocol: 1H NMR (400 MHz, CDCl3)

  • Malonate Methine: Look for a singlet around

    
     5.3–5.5 ppm.[1] Integration must be exactly 1H.
    
  • Methoxy Groups: A strong singlet at

    
     3.7–3.8 ppm (6H).[1]
    
  • Aromatic Region (The Discriminator):

    • 5-Fluoro isomer (Target): You should observe a specific coupling pattern.[1] The proton between the Nitro and Fluoro groups (H-3) often appears as a doublet of doublets (dd) with a distinct J-coupling to the fluorine.[1]

    • Impurity Check: If you see a secondary set of methoxy peaks shifted by <0.1 ppm, you likely have the regioisomer.[1]

3.2 QC Workflow for Drug Development

If using this compound for GLP (Good Laboratory Practice) studies, follow this decision matrix:

  • Incoming Inspection: Appearance (Yellow crystalline solid).[1]

  • LC-MS Screening:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: H2O/MeCN + 0.1% Formic Acid.[1]

    • Pass Criteria: Single peak >98% AUC; Mass matches 271.05 ([M+H]+ usually not stable for esters, look for adducts [M+Na]+ = 294.04).[1]

  • Stability Check:

    • Dissolve in DMSO.[1] Re-inject after 24h.

    • Note: Malonates can decarboxylate or hydrolyze if the DMSO is wet or acidic.[1]

Part 4: Safety & Handling

Warning: Nitro-aromatic compounds with high oxygen content (like C11H10FNO6) possess inherent energetic properties.[1]

  • Thermal Stability: Do not subject the neat solid to temperatures >150°C without DSC (Differential Scanning Calorimetry) data. The decomposition of the nitro group combined with the ester can be exothermic.[1]

  • Base Sensitivity: Avoid strong bases (e.g., NaOH) in protic solvents unless hydrolysis is intended.[1] The malonate proton is acidic; deprotonation generates a nucleophile that can polymerize or react with trace impurities.[1]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 153725640 (Isomer Analog) and Related Fluorinated Intermediates.[1] Retrieved from [Link][1]

  • European Patent Office. Heterocyclisch Substituierte Indolinone (Patent EP1551830).[1] Demonstrates the use of malonate intermediates in kinase inhibitor synthesis. Retrieved from [Link]

  • Vertex AI Search. Grounding verification for CAS 147124-34-3 and molecular weight confirmation. (Internal Verification).[1]

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule in Context

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (CAS No. 147124-34-3) is a substituted aromatic compound of significant interest in modern medicinal chemistry and drug development.[1][2] As a key building block, its utility lies in the strategic placement of its functional groups: a nitro group, a fluorine atom, and a malonic ester. This combination allows for a variety of subsequent chemical transformations, making it a valuable intermediate in the synthesis of complex pharmaceutical agents, such as 5-fluorooxindole derivatives which are precursors for anti-cancer and anti-inflammatory drugs.[3][4]

The synthesis of this intermediate often involves the reaction of a dihalogenonitrobenzene with dimethyl malonate.[3] Given its role as a precursor, researchers and process chemists will inevitably handle this compound, often in significant quantities. This guide provides a deep, scientifically-grounded perspective on its safety profile and handling requirements, moving beyond a standard Safety Data Sheet (SDS) to explain the why behind the precautions. Our focus is on the inherent chemical reactivity and toxicological potential derived from its constituent functional groups, empowering the scientist to work with authority and safety.

Section 1: Physicochemical and Hazard Profile

While a comprehensive, experimentally-derived dataset for this specific molecule is not fully available in public literature, we can construct a robust hazard profile by analyzing its structural components. The molecule's identity is confirmed by its molecular formula, C₁₁H₁₀FNO₆, and a molecular weight of 271.2 g/mol .[1][5] It is typically supplied as a solid.[6]

Table 1: Chemical and Physical Properties of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate
PropertyValue/InformationSource(s)
CAS Number 147124-34-3[1][5]
Molecular Formula C₁₁H₁₀FNO₆[1][5]
Molecular Weight 271.20 g/mol [5]
Physical State Solid[6]
Purity (Typical) ≥97%[5]
The Triad of Hazards: Fluoro, Nitro, and Malonate

The primary safety considerations for this compound arise from the interplay of its three key functional moieties.

  • Nitroaromatic Core: The 2-nitrophenyl group is the most significant contributor to the compound's toxicological profile. Nitroaromatic compounds are a well-studied class of chemicals known for their potential toxicity and mutagenicity.[7] The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and susceptible to metabolic reduction. This process can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, which can bind to cellular macromolecules like DNA, inducing mutations or carcinogenic effects.[8][9] This metabolic activation is a critical mechanism underlying the toxicity of many nitroaromatics.[9]

  • Fluorine Substitution: The fluorine atom at the 5-position modifies the electronic properties of the aromatic ring and increases the molecule's lipophilicity and metabolic stability. The carbon-fluorine bond is exceptionally strong, making many organofluorine compounds persistent in the environment and prone to bioaccumulation.[10][11] While enhancing certain pharmaceutical properties, this stability can also contribute to long-term toxicological effects if the compound or its metabolites are not readily cleared from biological systems.[12][13]

  • Malonic Ester Functionality: The dimethyl malonate group is a versatile synthetic handle. Malonic esters themselves are generally considered to be of lower toxicity than the nitroaromatic portion of the molecule, but they can cause skin and serious eye irritation.[14][15] Upon hydrolysis, they can form malonic acid, which is also an irritant.[16][17] In the context of this molecule, the primary hazard of the malonate group is its potential to react with strong bases and oxidizing agents.

Hazard Identification and Classification

Based on the analysis of its functional groups and available data for related compounds, Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate should be handled as a substance with the following potential hazards.

Globally Harmonized System (GHS) Pictograms:

While a specific, official GHS classification is not widely published, the following pictograms are recommended based on the hazards of its components:

PictogramHazard ClassRationale

Skin Irritation / Eye Irritation / Acute Toxicity (Harmful)Based on the irritant properties of malonic esters and the general toxicity of nitroaromatics.[14][15]

Mutagenicity / Carcinogenicity / Target Organ ToxicityInferred from the known properties of nitroaromatic compounds, which are often suspected mutagens or carcinogens due to DNA adduct formation after metabolic activation.[8][9]

NFPA 704 Diamond (Fire Diamond):

An estimated NFPA 704 rating provides a quick reference for emergency responders.

  • Health (Blue): 2 - Indicates a potential for temporary incapacitation or residual injury. This is based on the irritant nature and potential long-term effects of the nitroaromatic group.

  • Flammability (Red): 1 - The compound is a solid and likely requires significant preheating before ignition can occur.

  • Instability/Reactivity (Yellow): 1 - The compound is normally stable, but can become unstable at elevated temperatures. The nitro group imparts some energetic properties.

  • Special (White): - No special hazards are immediately apparent.

Section 2: Safe Handling and Engineering Controls

A proactive approach to safety is paramount when working with this compound. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of solid Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[1]

  • Containment: For larger scale operations, the use of glove boxes or other closed-system transfer methods is recommended to minimize any potential for release.

Personal Protective Equipment (PPE): A Non-Negotiable Standard
  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn in situations with a higher risk of splashing or dust generation.

  • Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile) and a lab coat.[1] For extensive handling, fire/flame-resistant and impervious clothing should be considered.[1] Gloves must be inspected before use and changed immediately if contaminated.

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a full-face respirator with an appropriate particulate and organic vapor cartridge is necessary.[1]

Workflow for Safe Handling

The following diagram outlines a self-validating workflow for handling Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS & SOPs PPE Don Appropriate PPE Prep->PPE Hood Verify Fume Hood Function PPE->Hood Weigh Weigh Solid in Hood Hood->Weigh Begin Work Transfer Transfer to Reaction Vessel Weigh->Transfer Reaction Conduct Reaction Under Inert Atmosphere (if required) Transfer->Reaction Decon Decontaminate Glassware Reaction->Decon Post-Reaction Waste Segregate Waste (Solid & Liquid) Decon->Waste Dispose Dispose via Certified Hazardous Waste Stream Waste->Dispose

Caption: A typical laboratory workflow for handling the compound.

Section 3: Emergency Procedures

Preparedness is key to mitigating the impact of any accidental release or exposure.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor.[1]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Accidental Release Measures

For a small spill, the following protocol should be followed by trained personnel. Large spills require evacuation and professional emergency response.

G Alert Alert personnel in the immediate area Evacuate Evacuate non-essential personnel Alert->Evacuate Ventilate Ensure adequate ventilation (Fume Hood) Evacuate->Ventilate PPE Don appropriate PPE (respirator, gloves, etc.) Ventilate->PPE Contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) PPE->Contain Collect Carefully sweep up and collect the material into a sealed, labeled container Contain->Collect Clean Clean the spill area with a suitable solvent, followed by soap and water Collect->Clean Dispose Dispose of all contaminated materials as hazardous waste Clean->Dispose

Caption: Step-by-step procedure for a small chemical spill.

Section 4: Stability and Reactivity

  • Reactivity: The compound is generally stable under recommended storage conditions. However, the active methylene group of the malonate ester is acidic and can be deprotonated by strong bases to form a reactive enolate.[18]

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong acids.

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[17] Given the fluorine content, the formation of hydrogen fluoride (HF) under certain high-temperature conditions is also possible.

Section 5: Toxicological and Ecological Considerations

Toxicological Profile
  • Acute Toxicity: Expected to be harmful if swallowed, inhaled, or absorbed through the skin.

  • Chronic Toxicity and Carcinogenicity: Many nitroaromatic compounds are considered potential mutagens and are "reasonably anticipated to be a human carcinogen".[8] Their mechanism often involves metabolic reduction of the nitro group to form DNA-reactive species.[9] Therefore, long-term exposure should be minimized, and the compound should be treated as a potential carcinogen.

  • Irritation: The malonate ester component suggests the compound will be an irritant to the skin and eyes.[14][15]

Ecological Profile
  • Persistence and Degradation: The presence of the C-F bond suggests that the molecule and its fluorinated metabolites will be persistent in the environment ("forever chemicals").[12][19] Nitroaromatic compounds are also known to be recalcitrant to biodegradation.[7]

  • Ecotoxicity: Data is not available, but due to its expected persistence and the toxicity of its constituent parts, release into the environment must be avoided. It should not be allowed to enter drains or water systems.[14][16]

Conclusion: A Framework for Responsible Innovation

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate is a powerful tool for the advancement of pharmaceutical synthesis. Its unique chemical architecture, however, necessitates a deep and proactive understanding of its potential hazards. By recognizing the risks inherent to its nitroaromatic, fluorinated, and malonate functionalities, researchers can implement robust safety protocols that go beyond mere compliance. This guide serves as a framework for building a culture of safety, ensuring that scientific innovation and the well-being of the researcher go hand-in-hand. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing work.

References

  • Joseph, P. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(7), 559-574. Available from: [Link]

  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. Available from: [Link]

  • Hao, Y., Sun, G., Fan, T., Tang, X., Zhang, J., Liu, Y., Zhang, N., Zhao, L., Zhong, R., & Peng, Y. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2242-2250. Available from: [Link]

  • Toropov, A. A., & Toropova, A. P. (2019). A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes. Food and Chemical Toxicology, 129, 23-27. Available from: [Link]

  • Mabury, S. A. (n.d.). Environmental Fate of Polyfluorinated Chemicals. DIOXIN - Plenary Talks. Available from: [Link]

  • Roy, K., & Ghosh, G. (2011). Structure-Toxicity Relationships of Nitroaromatic Compounds. International Journal of Chemoinformatics and Chemical Engineering, 1(2), 1-15. Available from: [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Available from: [Link]

  • Schlesinger, W. H. (2019). Organic fluorine chemicals. Cary Institute of Ecosystem Studies. Available from: [Link]

  • Mena, F., & de la Torre, R. (2025). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Sonne, C., et al. (2022). Ban fluorinated organic substances to spark green alternatives. Eco-Environment & Health, 1(1), 1-2. Available from: [Link]

  • Breckland Scientific Supplies Ltd. (2018). Malonic Acid - SAFETY DATA SHEET. Available from: [Link]

  • Ataman Kimya. (n.d.). DIMETHYL MALONATE. Available from: [Link]

  • Columbus Chemical Industries, Inc. (2021). Malonic Acid, Reagent - Safety Data Sheet. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1862-1869. Available from: [Link]

  • Journal of Organic Chemistry. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Journal of Organic Chemistry, 87(19), 12939-12952. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl malonate. Available from: [Link]

  • European Patent Office. (2003). PROCESS FOR PRODUCING 5-FLUOROOXYINDOLE AND FOR PRODUCING INTERMEDIATE THEREFOR - EP 1310486 A1. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Dimethyl Malonate in Pharmaceutical Synthesis: A Deep Dive. Available from: [Link]

  • Lookchem. (n.d.). Cas 26465-37-2,DIMETHYL 2-(2-NITROPHENYL)MALONATE. Available from: [Link]

  • J&K Scientific Ltd. (2024). Why PFAS-Free Matters: The Environmental and Health Impacts of Fluorinated Chemicals. Available from: [Link]

  • United States Environmental Protection Agency. (2026). Our Current Understanding of the Human Health and Environmental Risks of PFAS. Available from: [Link]

  • Google Patents. (n.d.). US20030181731A1 - Process for producing 5-fluorooxyindole and for producing intermediates therefor.
  • Environmental Working Group. (n.d.). What are PFAS chemicals?. Available from: [Link]

  • Wikipedia. (n.d.). PFAS. Available from: [Link]

Sources

Methodological & Application

Synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate from 2,4-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate


 Synthesis from 2,4-Difluoronitrobenzene

Executive Summary

This guide details the protocol for synthesizing Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate , a critical intermediate in the manufacturing of 5-fluorooxindole and various indolinone-based kinase inhibitors.

The synthesis relies on a Nucleophilic Aromatic Substitution (


) of 2,4-difluoronitrobenzene  with dimethyl malonate. While 

reactions on 2,4-disubstituted nitrobenzenes typically favor the para-position (yielding the 4-substituted product) due to steric factors, this protocol utilizes thermodynamic control and specific base-solvent interactions to access the ortho-substituted (2-position) target with high fidelity.

Key Technical Advantages:

  • Safety: Replaces hazardous Sodium Hydride (NaH) with Potassium Carbonate (

    
    ).
    
  • Scalability: Avoids hydrogen gas evolution and highly exothermic runaways.

  • Purity: Optimized workup procedures to separate the target ortho-isomer from the para-isomer byproduct.

Strategic Analysis & Mechanism

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (


). The malonate carbanion, generated by the base, attacks the electron-deficient aromatic ring.
  • Substrate: 2,4-Difluoronitrobenzene.[1][2] The nitro group (

    
    ) at position 1 strongly activates the fluorines at positions 2 (ortho) and 4 (para).
    
  • Regioselectivity Challenge:

    • Path A (Ortho-attack): Leads to the target 5-fluoro-2-nitrophenyl derivative.

    • Path B (Para-attack): Leads to the isomeric 3-fluoro-4-nitrophenyl derivative.

  • Solution: While the para position is less sterically hindered, the use of polar aprotic solvents (DMF/DMSO) and carbonate bases at controlled temperatures (

    
    ) has been demonstrated to yield the ortho-isomer in yields exceeding 75% [1, 2].
    
Pathway Visualization

ReactionPathway SM 2,4-Difluoronitrobenzene Complex Meisenheimer Complex SM->Complex Nucleophilic Attack Reagent Dimethyl Malonate + K2CO3 Reagent->Complex Target TARGET (Ortho-Subst.): Dimethyl 2-(5-fluoro- 2-nitrophenyl)malonate Complex->Target Path A (Favored) SideProduct IMPURITY (Para-Subst.): Dimethyl 2-(3-fluoro- 4-nitrophenyl)malonate Complex->SideProduct Path B (Minor)

Figure 1: Divergent


 pathways. Path A is the desired route for the 5-fluoro-2-nitrophenyl target.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[2]Role
2,4-Difluoronitrobenzene 159.091.0Substrate
Dimethyl Malonate 132.111.0 - 1.1Nucleophile
Potassium Carbonate (

)
138.213.0Base
DMF (Anhydrous) -5-8 VolSolvent
HCl (6M) -ExcessQuench/Protonation
Step-by-Step Procedure

Step 1: Carbanion Generation

  • Charge a reaction vessel with Dimethyl Malonate (1.0 equiv) and DMF (anhydrous).

  • Add Potassium Carbonate (3.0 equiv) in portions.

  • Stir at room temperature for 15–30 minutes. Note: The solution may become turbid as the potassium enolate forms.

Step 2:


 Reaction 
4.  Add 2,4-Difluoronitrobenzene  (1.0 equiv) dropwise to the mixture. Caution: Exothermic reaction.
5.  Heat the reaction mixture to 80°C .
6.  Monitor by HPLC or TLC (Ethyl Acetate/Hexane 1:4). Reaction is typically complete within 1–3 hours .
  • Checkpoint: Look for the disappearance of the starting material (
    
    
    ) and appearance of the product (
    
    
    ).

Step 3: Quench & Acidification (CRITICAL) 7. Cool the mixture to Room Temperature (20–25°C). 8. Critical Step: The product exists as a potassium salt in the reaction mixture. You must acidify to isolate the neutral ester. 9. Dilute with Ethyl Acetate (10 Vol) or Toluene. 10. Slowly add 6M HCl dropwise with vigorous stirring until pH < 3.

  • Why? This protonates the
    
    
    -carbon of the malonate group. Failure to acidify results in product loss into the aqueous phase.

Step 4: Workup & Isolation 11. Separate the organic layer.[3][4] 12. Wash the organic layer with Water (2x) and Brine (1x) to remove DMF. 13. Dry over anhydrous


 and concentrate under reduced pressure.
14. Purification:  The crude oil is often sufficiently pure (>90%). If the para-isomer is present (>5%), purify via flash column chromatography (Silica gel, Gradient: 0% 

20% EtOAc in Hexanes).

Process Workflow & Logic

Workflow Start Start: Reagent Prep Mix Mix K2CO3 + Malonate (DMF, 25°C) Start->Mix AddSM Add 2,4-Difluoronitrobenzene (Dropwise) Mix->AddSM Heat Heat to 80°C (1-3 Hours) AddSM->Heat Check QC Check: HPLC/TLC (Isomer Ratio) Heat->Check Check->Heat Incomplete Acidify Acidify with 6M HCl (Protonate Enolate) Check->Acidify Complete Extract Extraction (EtOAc) & Wash (Water/Brine) Acidify->Extract Final Final Product: Yellow/Orange Oil or Solid Extract->Final

Figure 2: Operational workflow emphasizing the critical acidification step.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Incomplete protonation during workup.Ensure pH of the aqueous layer is < 3 after HCl addition. The malonate proton is acidic (

), but the salt is water-soluble.
High Para-Isomer Temperature too high (>100°C).Maintain reaction temp at 80°C. Higher temps favor the thermodynamic para-product in some solvent systems.
Emulsion DMF presence in organic layer.[3][5]Wash organic layer thoroughly with water (3x) before brine wash.

References

  • European Patent Office. (2003). Process for producing 5-fluorooxyindole and for producing intermediate therefor (EP 1310486 A1). Describes the K2CO3/DMF method with 76% yield. Retrieved from [Link]

  • American Chemical Society (ACS). (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (Supporting Info details the synthesis of compound 1e from 2,4-difluoronitrobenzene). Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of Dimethyl 2-(4-fluoro-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of dimethyl 2-(4-fluoro-2-nitrophenyl)malonate, a valuable intermediate in pharmaceutical development. The protocol details a robust and reproducible method centered on the nucleophilic aromatic substitution (SNAr) reaction between 2,4-difluoronitrobenzene and dimethyl malonate. We delve into the underlying chemical principles, provide a detailed, step-by-step experimental procedure, outline critical safety protocols, and offer troubleshooting guidance. This application note is designed for researchers, chemists, and drug development professionals seeking to efficiently synthesize this key building block for more complex molecular targets, such as 5-fluorooxindole derivatives used in oncology and anti-inflammatory research.[1][2][3]

Introduction and Scientific Principles

The incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. The target compound, dimethyl 2-(4-fluoro-2-nitrophenyl)malonate, serves as a versatile precursor for a variety of heterocyclic compounds.[4] Its synthesis leverages the principles of Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for modifying electron-deficient aromatic rings.

The SNAr Reaction Mechanism

Unlike typical aromatic substitutions that proceed via an electrophilic pathway, the SNAr reaction is effective on aryl halides that are "activated" by potent electron-withdrawing groups.[5] In the case of 2,4-difluoronitrobenzene, the nitro group (–NO₂) drastically reduces the electron density of the benzene ring, making it susceptible to attack by nucleophiles.

The reaction proceeds in two key stages:

  • Generation of the Nucleophile: Dimethyl malonate is an "active methylene compound," meaning the protons on the carbon situated between the two ester groups are acidic (pKa ≈ 13).[6] A suitable base, such as sodium methoxide (NaOCH₃), is used to deprotonate the dimethyl malonate, generating a resonance-stabilized enolate anion. This enolate is a potent carbon-based nucleophile.[6][7]

  • Nucleophilic Attack and Substitution: The malonate enolate attacks the electron-deficient aromatic ring. The nitro group provides powerful resonance stabilization to the negatively charged intermediate (a Meisenheimer complex), particularly when the attack occurs at the ortho or para positions.[5] The fluorine atom at the C2 position (ortho to the nitro group) is the most activated site and is subsequently displaced, yielding the final product. Although a concerted mechanism has been proposed for some SNAr reactions, the addition-elimination pathway via a Meisenheimer complex is the generally accepted model for this class of transformation.[8]

Safety, Handling, and Materials

WARNING: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent Hazard Summary
ReagentKey Hazards
2,4-Difluoronitrobenzene Toxic if swallowed, in contact with skin, or if inhaled.[9][10] Causes serious skin and eye irritation.[9][11] Combustible liquid.[12]
Dimethyl Malonate Causes eye irritation. Avoid breathing vapors and contact with skin and eyes.[13][14]
Sodium Methoxide Corrosive. Causes severe skin burns and eye damage. Reacts with water.
Dimethyl Sulfoxide (DMSO) Can be absorbed through the skin. May cause eye and skin irritation.
Hydrochloric Acid (HCl) Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
Ethyl Acetate Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
Required Materials and Equipment
  • Reagents: 2,4-Difluoronitrobenzene (99%), Dimethyl malonate (99%), Sodium methoxide (95% or as a solution in methanol), Anhydrous Dimethyl Sulfoxide (DMSO), 6M Hydrochloric Acid (HCl), Ethyl Acetate (ACS grade), Petroleum Ether (or Hexanes), Saturated Sodium Chloride solution (brine), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, nitrogen or argon gas inlet, condenser, ice-water bath, separatory funnel, rotary evaporator, equipment for column chromatography (silica gel).

Detailed Experimental Protocol

This protocol is adapted from established literature procedures with high reported yields.[1][2]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Inert Atmosphere Setup (N2/Ar, Dry Glassware) enolate 2. Enolate Formation (NaOCH3 + Dimethyl Malonate in DMSO) setup->enolate addition 3. SNAr Reaction (Cool to 8°C, Add 2,4-DFNB) enolate->addition stir 4. Reaction Stirring (Monitor by TLC) addition->stir quench 5. Quenching (Add 6M HCl) stir->quench extract 6. Extraction (EtOAc / Water) quench->extract purify 7. Purification (Wash, Dry, Column Chromatography) extract->purify product Final Product: Dimethyl 2-(4-fluoro-2-nitrophenyl)malonate purify->product

Caption: Experimental workflow for the synthesis of dimethyl 2-(4-fluoro-2-nitrophenyl)malonate.

Step-by-Step Procedure
  • Inert Atmosphere Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.

  • Enolate Formation:

    • To the reaction flask, add sodium methoxide (6.48 g, 120.0 mmol, 3.0 eq).

    • Add 30 mL of anhydrous DMSO.

    • With stirring, add dimethyl malonate (15.85 g, 120.0 mmol, 3.0 eq) dropwise from the addition funnel over 10-15 minutes at room temperature. A slight exotherm may be observed.

  • Nucleophilic Aromatic Substitution:

    • Cool the resulting mixture to 8°C using an ice-water bath.

    • Slowly add 2,4-difluoronitrobenzene (6.36 g, 40.0 mmol, 1.0 eq) dropwise over approximately 40-60 minutes, ensuring the internal temperature does not exceed 15°C. The reaction mixture will typically turn a dark color.

    • Once the addition is complete, allow the reaction to stir at 8-10°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material (2,4-difluoronitrobenzene) is consumed.

  • Reaction Quench and Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding 14 mL of 6M HCl while maintaining cooling with the ice bath.

    • Transfer the mixture to a separatory funnel containing ethyl acetate (100 mL) and water (100 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification:

    • Combine all organic layers and wash twice with saturated sodium chloride (brine) solution (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether (e.g., 10:1) as the eluent, to yield the pure product.[1]

Data Summary and Expected Results

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
2,4-DifluoronitrobenzeneC₆H₃F₂NO₂159.096.36 g40.01.0
Dimethyl MalonateC₅H₈O₄132.1115.85 g120.03.0
Sodium MethoxideCH₃ONa54.026.48 g120.03.0
  • Product: Dimethyl 2-(4-fluoro-2-nitrophenyl)malonate (C₁₂H₁₂FNO₆, MW: 271.23 g/mol )

  • Appearance: Typically a pale-yellow solid or oil.[15]

  • Expected Yield: 85-92%.[1][15]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive base (hydrolyzed); insufficient base. Wet solvent or glassware.Use fresh, high-purity sodium methoxide. Ensure all solvents are anhydrous and glassware is flame- or oven-dried.
Incomplete Reaction Insufficient reaction time or temperature too low.Allow the reaction to stir for a longer period. Let the reaction warm slowly to room temperature after the initial phase at 8-10°C.
Formation of Side Products Reaction temperature too high during addition. Reaction quenched before completion.Maintain strict temperature control (<15°C) during the addition of 2,4-difluoronitrobenzene. Confirm full conversion by TLC before quenching.

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Difluoronitrobenzene.
  • Apollo Scientific. (n.d.). Dimethyl malonate - Safety Data Sheet.
  • ChemicalBook. (2026). 2,4-Difluoronitrobenzene - Safety Data Sheet.
  • West Liberty University. (2009). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%.
  • CDH Fine Chemical. (n.d.). 2,4-DIFLUORO NITRO BENZENE MATERIAL SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 2,4-Difluoronitrobenzene 99%.
  • Carl ROTH. (2024). Safety Data Sheet: Dimethyl malonate.
  • CDH Fine Chemical. (n.d.). DIMETHYL MALONATE MATERIAL SAFETY DATA SHEET.
  • Durham Tech. (2018). Dimethyl Malonate cas108-59-8 SDS.
  • MilliporeSigma. (2025). SAFETY DATA SHEET - Dimethyl malonate.
  • CN104045592A - 5-fluoroindole-2-one preparation method. (n.d.). Google Patents.
  • EP 1310486 A1 - PROCESS FOR PRODUCING 5-FLUOROOXYINDOLE AND FOR PRODUCING INTERMEDIATE THEREFOR. (2003). European Patent Office. Retrieved from [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Molbank. Retrieved from [Link]

  • Substituted active methylene synthesis by alkylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Acid and Base Catalyzed Reactions of Active Methylene Compounds. (n.d.). Scribd.
  • EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (n.d.). Google Patents.
  • 2,4-difluoronitrobenzene - Nucleophilic Aromatic Substitution With Morpholine Using Flow Reactor. (n.d.). Tradeindia.
  • Dimethyl 2-(4-chloro-2-nitrophenyl)malonate: High-Purity Intermediate Supplier in China. (2026). Autech. Retrieved from [Link]

  • Functionalization of activated methylene C–H bonds with nitroarenes and sulfur for the synthesis of thioamides. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). (n.d.). ResearchGate. Retrieved from [Link]

  • CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. (n.d.). CHEM21. Retrieved from [Link]

  • US20030181731A1 - Process for producing 5-fluorooxyindole and for producing intermediates therefor. (n.d.). Google Patents.
  • Aqueous-mediated Michael Addition of Active Methylene Compounds with Nitroalkenes. (2025). ResearchGate.
  • Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Concerted nucleophilic aromatic substitutions. (n.d.). Harvard DASH. Retrieved from [Link]

  • Synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate. (n.d.). PrepChem.com. Retrieved from [Link]

  • 4-Carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole. (n.d.). Organic Syntheses. Retrieved from [Link]

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Conditions for decarboxylation of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The decarboxylation of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (1) is a critical intermediate step in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Rucaparib) and various 5-fluorooxindole derivatives. While standard saponification-decarboxylation protocols exist for simple aryl malonates, the presence of the electron-withdrawing nitro and fluoro substituents on the phenyl ring introduces specific chemical sensitivities.

Key Challenge: The 5-fluoro-2-nitrophenyl moiety renders the aromatic ring highly electron-deficient. The use of harsh alkaline conditions (traditional saponification with NaOH/KOH) poses a significant risk of nucleophilic aromatic substitution (


) , where the hydroxide ion displaces the fluoride, leading to phenolic impurities and yield loss.

Recommended Strategy:

  • Targeting the Ester: Use Krapcho Decarboxylation (LiCl/DMSO).[1] This neutral/mildly acidic protocol avoids ring degradation and yields Methyl 2-(5-fluoro-2-nitrophenyl)acetate in high purity.

  • Targeting the Acid: Use Acid-Catalyzed Hydrolysis (H₂SO₄/AcOH). This avoids the nucleophilic attack associated with strong bases.

Mechanistic Insight

The Krapcho Pathway (Preferred)

The Krapcho decarboxylation utilizes a halide salt (typically LiCl or NaCl) in a wet dipolar aprotic solvent (DMSO or DMF).

  • Nucleophilic Attack: The chloride ion attacks the methyl group of the ester in an

    
     fashion.
    
  • Decarboxylation: The resulting carboxylate destabilizes and decarboxylates to form an enolate.

  • Protonation: The enolate is protonated by water to yield the mono-ester.

Why it works here: The reaction is driven by the high temperature and the solubility of the salt in DMSO. Since the conditions are essentially neutral (buffered by the salt), the sensitive C-F bond on the nitroaromatic ring remains intact.

Visualization of Reaction Pathways

The following diagram illustrates the competing pathways and the logic behind selecting the Krapcho method over basic hydrolysis.

ReactionPathways Start Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate Krapcho Method A: Krapcho Decarboxylation (LiCl, DMSO, H2O, 140°C) Start->Krapcho Preferred Route AcidHydrolysis Method B: Acidic Hydrolysis (H2SO4, AcOH, Reflux) Start->AcidHydrolysis Alternative BaseHydrolysis Method C: Basic Hydrolysis (NaOH/KOH, Reflux) Start->BaseHydrolysis High Risk Ester Product A: Methyl 2-(5-fluoro-2-nitrophenyl)acetate (Target Ester) Krapcho->Ester -CO2, -MeCl AcidProduct Product B: (5-Fluoro-2-nitrophenyl)acetic acid (Target Acid) AcidHydrolysis->AcidProduct Hydrolysis + Decarb BaseHydrolysis->AcidProduct Low Yield SideProduct Impurity: 5-Hydroxy-2-nitrophenyl derivative (via SnAr F-displacement) BaseHydrolysis->SideProduct Fluoride Displacement

Figure 1: Reaction pathway selection guide. Green path indicates the optimal Krapcho route for ester synthesis.

Protocol A: Krapcho Decarboxylation (Target: Methyl Ester)

This protocol is optimized for the synthesis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate .

Materials & Reagents
ReagentEquiv/Conc.Role
Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate1.0 equivSubstrate
Lithium Chloride (LiCl)2.5 - 3.0 equivNucleophile/Lewis Acid
Water1.1 - 1.5 equivProton source
DMSO (Dimethyl Sulfoxide)5-8 Vol (mL/g)Solvent
Ethyl Acetate-Extraction Solvent
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bubbler to monitor

    
     evolution.
    
  • Charging: Add the malonate substrate (1.0 equiv) and LiCl (3.0 equiv) to the flask.

  • Solvent Addition: Add DMSO (6 volumes relative to substrate mass) and Water (1.2 equiv).

    • Note: Precise water stoichiometry is crucial. Too little stalls the reaction; too much reduces the boiling point and reflux temperature.

  • Reaction: Heat the mixture to 135–145°C .

    • Observation: Vigorous evolution of gas (

      
      ) will commence around 120°C.
      
    • Duration: Maintain heating for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC until the starting diester is consumed.

  • Quench: Cool the reaction mixture to room temperature (20–25°C). Pour the mixture into ice-cold water (20 volumes).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     volumes).
    
    • Note: DMSO can partition into the organic phase. Wash the combined organic layers with water (

      
      ) and Brine (
      
      
      
      ) to remove residual DMSO.
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude methyl ester is typically obtained as a yellow/brown oil or solid. If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 85–92%

Protocol B: Acidic Hydrolysis (Target: Carboxylic Acid)

This protocol is optimized for the direct synthesis of (5-Fluoro-2-nitrophenyl)acetic acid , bypassing the ester isolation.

Materials & Reagents
ReagentEquiv/Conc.Role
Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate1.0 equivSubstrate
Acetic Acid (Glacial)10 VolSolvent/Co-catalyst
Sulfuric Acid (

, conc.)
20% v/v relative to AcOHCatalyst
Water20% v/v relative to AcOHReactant
Step-by-Step Procedure
  • Setup: Equip a reactor with a mechanical stirrer and reflux condenser.

  • Charging: Dissolve the malonate substrate in a mixture of Glacial Acetic Acid, Water, and Conc.

    
     (Ratio 6:2:2).
    
  • Reaction: Heat the mixture to Reflux (~110–115°C) .

    • Duration: 12–18 hours. Acidic hydrolysis is slower than Krapcho decarboxylation.

  • Workup: Cool the mixture to room temperature. Pour slowly onto crushed ice.

  • Precipitation: The product often precipitates as a solid upon dilution. Stir for 30 minutes.

  • Isolation: Filter the solid. Wash the filter cake with cold water to remove residual acid.

  • Purification: Recrystallize from Toluene or an Ethanol/Water mixture if high purity is required.

Expected Yield: 75–85%

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes the critical parameters that influence yield and purity for the Krapcho method.

ParameterOptimized RangeImpact of Deviation
Temperature 135°C – 145°C<130°C: Reaction stalls. >160°C: Thermal decomposition of the nitro group (Safety Risk).
Water Content 1.1 – 1.5 equivExcess: Lowers reflux temp, slows rate. Deficit: Incomplete conversion, formation of alkyl chloride byproducts.
Salt Choice LiClNaCl: Requires higher temp (160°C+), often too harsh for this substrate. LiCl: Works at lower temp due to higher solubility in DMSO.
Atmosphere Open/BubblerSystem must allow

escape. Sealed vessels will over-pressurize.
Troubleshooting Guide
  • Issue: Reaction stalls at ~50% conversion.

    • Root Cause:[2][3][4] Water depletion or insufficient temperature.

    • Fix: Add 0.5 equiv of water and ensure internal temperature is >135°C.[5]

  • Issue: Dark tarry product.

    • Root Cause:[2][3][4] Thermal degradation or DMSO decomposition.

    • Fix: Ensure thorough degassing of DMSO before heating; do not exceed 150°C.

  • Issue: Low yield in extraction.

    • Root Cause:[2][3][4] Product retained in DMSO/Water phase.

    • Fix: Increase water dilution during quench to drive product out of DMSO; use Toluene instead of EtOAc for better phase separation if needed.

References

  • Krapcho Decarboxylation Review: Krapcho, A. P.[1][6][7] "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,

    
    -Keto Esters, 
    
    
    
    -Cyano Esters and Related Compounds in Dipolar Aprotic Solvents." Synthesis, 1982(10), 805–822. Link
  • Safety in Fluorinated Aromatics: Vlasov, V. M. "Fluorine-containing substituents in nucleophilic aromatic substitution." Journal of Fluorine Chemistry, 1993.
  • Hydrolysis of Perfluorophenyl Malonates: "On the hydrolysis of diethyl 2-(perfluorophenyl)malonate." Beilstein Journal of Organic Chemistry, 2020, 16, 1863–1870. Link

  • Patent Protocol (Oxindole Synthesis): US Patent 6,900,335 B2. "Process for preparing 5-fluorooxindole and process for preparing its preparation intermediates." Link

  • Microwave Assisted Krapcho: Mason, J. D., Murphree, S. S.[8] "Microwave-Assisted Aqueous Krapcho Decarboxylation." Synlett, 2013, 24(11), 1391-1394. Link

Sources

Troubleshooting & Optimization

Controlling exotherms in malonate addition to 2,4-difluoronitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Malonate Addition to 2,4-Difluoronitrobenzene

Status: Active | Security Level: Public | Version: 2.4

Executive Summary: The Thermal Challenge

You are performing a Nucleophilic Aromatic Substitution (


) of 2,4-difluoronitrobenzene (2,4-DFNB) with a malonate ester (typically dimethyl or diethyl malonate).

The Core Hazard: This reaction is highly exothermic . The combination of deprotonating a dicarbonyl (malonate) and the subsequent formation of the Meisenheimer complex releases significant energy. Furthermore, nitro-halo-arenes possess high bond-association energy (


), and thermal runaway can trigger a secondary decomposition of the nitro group, leading to catastrophic vessel failure (explosion).[1]

The Scientific Goal: Achieve exclusive regioselectivity at the C4 position (para to nitro) while maintaining the reaction temperature below the Onset of Decomposition (


).
Part 1: Critical Process Parameters (CPP) Dashboard

Before troubleshooting, verify your system against these baseline parameters.

ParameterTarget RangeScientific Rationale
Temperature

to

(Dosing)
Low temp favors kinetic control (C4-selectivity) and manages heat load. High temp risks C2-substitution and thermal runaway.
Dosing Rate

equiv/hr
The reaction must be dosing controlled , not kinetically controlled. The rate of heat generation (

) must never exceed the cooling capacity (

).
Base Selection

(Safe) or NaH (Fast)
NaH: Rapid, irreversible deprotonation but releases

(gas/foam risk).

:
Heterogeneous, slower, safer heat profile but requires efficient agitation.
Solvent DMSO, DMF, or NMPHigh dielectric constant stabilizes the polar Meisenheimer transition state, accelerating the reaction.
Stoichiometry 1.05 - 1.10 equiv MalonateSlight excess ensures complete consumption of the electrophile (2,4-DFNB), which is often harder to remove.
Part 2: Troubleshooting Guide (Q&A)
Category A: Thermal Control & Safety

Q1: "I am seeing a sudden temperature spike after I finish adding the base. Why is the exotherm delayed?"

  • Diagnosis: This is a classic Accumulation issue. If the reaction temperature is too low during dosing, or mixing is inefficient, the reagents accumulate without reacting. Once the threshold energy is reached, the accumulated mass reacts simultaneously.

  • The Fix:

    • Verify Initiation: Stop dosing after 5-10% addition. Wait for a detectable exotherm or check HPLC for product formation. Do not resume dosing until the reaction has started.

    • Increase Temperature Slightly: If the reaction is too sluggish at

      
      , the rate constant (
      
      
      
      ) is too low. Raise to
      
      
      to ensure consumption matches addition.
    • Agitation: Ensure your impeller creates a vortex.

      
       in viscous solvents (DMSO) requires high shear.
      

Q2: "Can I add the 2,4-DFNB to the pre-formed enolate, or should I add the base to the mixture?"

  • Recommendation: Add 2,4-DFNB to the Pre-formed Enolate.

  • Why?

    • Safety: Pre-forming the enolate (Malonate + Base) allows you to off-gas any

      
       (if using NaH) and dissipate the heat of deprotonation before the main reaction begins.
      
    • Selectivity: By dripping the electrophile (2,4-DFNB) into the nucleophile, you maintain a low concentration of the electrophile, reducing the risk of side reactions (like double substitution).

Category B: Regioselectivity & Purity

Q3: "I have 15% of an impurity identified as the ortho-substituted product (C2 position). How do I eliminate this?"

  • Mechanism: The nitro group activates both ortho and para positions. While para (C4) is sterically favored, the ortho (C2) position is highly activated by the inductive effect of the adjacent fluorine.

  • The Fix:

    • Lower the Temperature: The activation energy (

      
      ) for para-substitution is generally lower than for ortho. Lower temperatures (
      
      
      
      ) favor the kinetic product (para).
    • Solvent Switch: If using non-polar solvents, switch to highly polar aprotic solvents (DMSO/DMF). This stabilizes the charged intermediate and typically enhances para-selectivity.

    • Avoid "Hot Spots": Ensure your dosing tip is submerged and near the impeller to disperse the reagent instantly. Localized high concentrations favor the impurity.

Part 3: Visualizing the Pathway
Diagram 1: Reaction Pathway & Regioselectivity

This diagram illustrates the competition between the desired C4 substitution and the C2 impurity, driven by the stability of the Meisenheimer complex.

SNAr_Pathway SM 2,4-Difluoronitrobenzene (Electrophile) TS_Para Meisenheimer Complex (Para/C4 Attack) Low Energy Barrier SM->TS_Para Fast (Kinetic) TS_Ortho Meisenheimer Complex (Ortho/C2 Attack) High Steric Hindrance SM->TS_Ortho Slow (Thermal) Malonate Dimethyl Malonate (Enolate) Malonate->TS_Para Malonate->TS_Ortho Prod_Para Product (C4) (Desired) TS_Para->Prod_Para -F⁻ Prod_Ortho Impurity (C2) (Undesired) TS_Ortho->Prod_Ortho -F⁻

Caption: Kinetic competition between C4 (Para) and C2 (Ortho) substitution pathways.

Diagram 2: Process Safety Decision Tree

Follow this logic to prevent thermal runaway.

Safety_Logic Start Start Dosing 2,4-DFNB Check1 Dose 5% of Total Volume Start->Check1 Decision1 Exotherm Detected? Check1->Decision1 Stop STOP DOSING (Accumulation Risk) Decision1->Stop No (dT < 1°C) Continue Continue Dosing (Rate = Cooling Capacity) Decision1->Continue Yes (Controlled dT) Action1 Wait / Warm slightly Check HPLC Stop->Action1 Action1->Decision1 Re-evaluate Monitor Monitor Tr (Reactor Temp) vs Tj (Jacket Temp) Continue->Monitor End Reaction Complete Quench Monitor->End

Caption: Logic flow for preventing reagent accumulation and thermal runaway.

Part 4: Validated Experimental Protocol

Objective: Synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate.

Reagents:

  • 2,4-Difluoronitrobenzene (1.0 equiv)

  • Dimethyl Malonate (1.1 equiv)

  • 
     (Powdered, anhydrous, 1.2 equiv) or NaH (60% dispersion, 1.1 equiv)
    
  • Solvent: DMSO (5 Vol) or THF (10 Vol)

Step-by-Step Methodology:

  • Enolate Formation (The Heat Step 1):

    • If using NaH: Suspend NaH in dry THF/DMSO at

      
      . Add Dimethyl Malonate dropwise over 30 mins. Caution:  Massive 
      
      
      
      evolution. Vent properly. Stir 1 hr until gas evolution ceases.
    • If using

      
      : Mix Malonate and 
      
      
      
      in DMSO. Stir at
      
      
      for 30 mins. (Less exothermic).
  • The Controlled Addition (The Heat Step 2):

    • Cool the Enolate mixture to

      
      .
      
    • Load 2,4-DFNB into a pressure-equalizing addition funnel.

    • Crucial: Begin dropwise addition. Monitor internal temperature (

      
      ). Adjust rate so 
      
      
      
      does not exceed
      
      
      .
    • Self-Validation: If cooling jacket is maxed out, STOP addition.

  • Reaction & Quench:

    • After addition, allow to warm to

      
      . Stir for 2-4 hours.
      
    • Monitor: Check HPLC. Disappearance of 2,4-DFNB indicates completion.

    • Quench: Pour mixture into ice-cold dilute HCl (1M) or Ammonium Chloride solution. This neutralizes the phenolate/enolate species and precipitates the product or allows for extraction.

References
  • Nucleophilic Arom

    
    ) of 2,4-Difluoronitrobenzene. Organic Process Research & Development.
    [Link]
    Citation Context: Discusses solvent effects on regioselectivity (ortho vs para) in 2,4-DFNB substitutions.
    
  • Chemical Reaction Hazards & Thermally Unstable Substances. Sigma-HSE. [Link] Citation Context: Defines adiabatic temperature rise and calorimetry methods (DSC/RC1) for assessing process safety.

Sources

Technical Support Center: Minimizing Side Products in Nucleophilic Aromatic Substitution of Nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their SNAr reactions involving nitro-activated aromatic systems. Instead of a generic overview, we will directly address the common pitfalls and side reactions encountered in the lab, providing you with the mechanistic understanding and practical steps needed to troubleshoot and refine your synthetic protocols.

Troubleshooting Guide: From Side Products to Solutions

This section addresses specific experimental observations and provides a structured approach to identifying and resolving the underlying issues.

Question 1: My TLC plate shows multiple spots close to my desired product. What are the likely side products and how can I prevent them?

This is a classic challenge in SNAr chemistry, often pointing to one of several common side reactions. The pattern of the spots can be your first clue.

Probable Cause 1: Di-substitution If your nitro-activated substrate contains more than one leaving group (e.g., 2,4-dichloronitrobenzene), the initial product is also activated towards a second substitution, leading to a di-substituted byproduct.

Solution:

  • Stoichiometric Control: Carefully control the stoichiometry. Use a 1:1 ratio of nucleophile to substrate, or even a slight excess of the electrophile (nitroaromatic compound). Add the nucleophile slowly to the reaction mixture to avoid localized high concentrations.

  • Lower Reaction Temperature: Di-substitution reactions often have a higher activation energy than the initial mono-substitution. Running the reaction at a lower temperature can significantly favor the desired mono-substituted product.[1] Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.

Probable Cause 2: Competing Reactions at Different Positions (Regioselectivity Issues) If your substrate has multiple leaving groups at non-equivalent positions, you may form a mixture of regioisomers. The electronic and steric environment dictates the preferred site of attack.

Solution:

  • Analyze Substrate Activation: The position ortho or para to the nitro group is most activated for nucleophilic attack.[2][3] A leaving group at one of these positions will be significantly more reactive.

  • Modify Reaction Conditions: In some cases, changing the solvent or the counter-ion of the nucleophile can influence regioselectivity, although this is often substrate-dependent.

Probable Cause 3: Hydrolysis The presence of water, especially under basic conditions and at elevated temperatures, can lead to the hydrolysis of your starting material (if the leaving group is a halogen) or your product, resulting in phenolic byproducts.[1][4]

Solution:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]

Question 2: My reaction yield is low, and I'm isolating a significant amount of an unexpected amine-containing compound. What is happening?

This strongly suggests that the nitro group itself is reacting.

Probable Cause: Reduction of the Nitro Group The nitro group, while essential for activating the ring, is susceptible to reduction under various conditions, forming nitroso, hydroxylamino, or amino (aniline) derivatives.[5][6] This is particularly common when using certain nucleophiles or when reactions are run at high temperatures for extended periods.

Solution:

  • Avoid Harsh Reducing Conditions: Be mindful of your nucleophile and additives. While common SNAr nucleophiles (alkoxides, amines) are not typically considered reducing agents, some can facilitate reduction at high temperatures. Avoid using strong reducing agents like metal hydrides unless they are specifically required and chemoselectivity has been established.

  • Catalyst Screening: If using a metal catalyst for a related transformation, be aware that many catalysts (e.g., Palladium on carbon) are highly effective for nitro group reduction.[5]

  • Temperature Management: This side reaction is often accelerated by heat. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Rate enhancements in DMSO, for example, often allow for lower reaction temperatures, which minimizes side reactions.[7]

Question 3: The reaction is clean but stalls at ~50% conversion, even with extended reaction times and heating. Why isn't it going to completion?

A stalled reaction often points to issues with the core mechanism or reactant stability.

Probable Cause 1: Unstable Meisenheimer Complex The SNAr reaction proceeds via a negatively charged intermediate called a Meisenheimer complex.[8][9] If this complex is not sufficiently stabilized, the initial nucleophilic attack can be reversible, and the complex may revert to the starting materials faster than it proceeds to product.[10]

Solution:

  • Confirm Substrate Activation: The stabilizing power of the electron-withdrawing group (EWG) is paramount. The EWG (e.g., -NO₂) must be positioned ortho or para to the leaving group to effectively delocalize the negative charge of the Meisenheimer complex through resonance.[11] A meta nitro group provides minimal stabilization, and the reaction will likely fail.[2]

  • Optimize Solvent: Use a polar aprotic solvent like DMSO, DMF, or NMP.[1][7] These solvents are crucial because they effectively solvate the cation of the nucleophile salt but poorly solvate the anionic nucleophile, making it more "naked" and reactive.[7][12] Protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction.[1]

Probable Cause 2: Poor Leaving Group While the departure of the leaving group is not typically the rate-determining step, its ability to activate the ring towards the initial attack is critical.[4]

Solution:

  • Select a Better Leaving Group: In SNAr reactions, the reactivity trend for halogens is often F > Cl ≈ Br > I.[9] This is because the highly electronegative fluorine atom makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack. If your reaction is sluggish, sourcing a fluoro- or chloro-substituted analog of your substrate can dramatically improve the rate and yield.

Question 4: My substrate has other functional groups like a phenol (-OH) or an amine (-NH₂), and the reaction is messy. How do I manage this?

Probable Cause: Competing Reactions with Other Functional Groups Acidic protons, such as those on phenols, thiols, or even primary/secondary amines, will be readily deprotonated by basic nucleophiles or added base. This consumes your reagent and can create additional nucleophilic species in the reaction mixture, leading to undesired products.

Solution:

  • Employ Protecting Groups: The most robust solution is to temporarily "mask" or protect the interfering functional group.[13] A protecting group is a reversible derivative that is inert to the SNAr conditions but can be cleanly removed in a subsequent step.[14]

    • For -OH groups : Protect as an ether (e.g., benzyl, silyl ether).

    • For -NH₂ groups : Protect as a carbamate (e.g., Boc, Cbz) or an amide.[13][15]

  • Strategic Deprotonation: If the nucleophilicity of the deprotonated interfering group is much lower than your intended nucleophile, you may be able to proceed by simply using an extra equivalent of base to deprotonate it in situ. However, this can be risky and often leads to lower yields.

Data & Protocols for Success

Table 1: Troubleshooting Summary
Observed ProblemProbable Cause(s)Recommended Solutions
Multiple Products Di-substitution, Poor RegioselectivityUse 1:1 stoichiometry, lower temperature, add nucleophile slowly.[1]
Low Yield, Phenolic Byproduct HydrolysisUse anhydrous solvents and an inert atmosphere.[4]
Low Yield, Aniline Byproduct Nitro Group ReductionLower reaction temperature, screen nucleophile carefully, avoid reducing agents.[5][7]
Reaction Stalls Poor Substrate Activation, Reversible Meisenheimer ComplexEnsure EWG is ortho/para, use a polar aprotic solvent (DMSO, DMF), use a better leaving group (F > Cl).[1][9][11]
Messy Reaction with -OH/-NH₂ Substrates Competing Deprotonation/ReactionProtect the interfering functional group before the SNAr step.[13]
Table 2: Solvent Selection Guide for SNAr Reactions
SolventTypeDielectric Constant (ε)Key Considerations
DMSO Polar Aprotic47Excellent for accelerating rates; can be difficult to remove.[7]
DMF Polar Aprotic37Good general-purpose solvent; lower boiling point than DMSO.[1]
Acetonitrile Polar Aprotic38Good choice, but often less effective at accelerating rates than DMSO or DMF.[1]
Methanol/Ethanol Polar Protic33 / 24Generally avoid; can hydrogen-bond with and deactivate the nucleophile, and may act as a competing nucleophile (solvolysis).[1][12]
General Experimental Protocol: SNAr of 1-chloro-2,4-dinitrobenzene with an Amine

This protocol provides a robust starting point for minimizing side products.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-2,4-dinitrobenzene (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMSO or DMF (to create a ~0.1-0.5 M solution) via syringe. Stir until the substrate is fully dissolved.

  • Reagent Addition: In a separate flask, dissolve the amine nucleophile (1.05 eq) and a non-nucleophilic base such as K₂CO₃ or DIPEA (1.5 eq) in a minimal amount of anhydrous solvent.

  • Reaction Execution: Add the nucleophile/base solution dropwise to the stirred solution of the nitroaromatic at room temperature over 15-20 minutes.

  • Heating & Monitoring: Gently heat the reaction mixture to the desired temperature (e.g., 60-100 °C). Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed.[1] Avoid excessive heating or prolonged reaction times to minimize decomposition and side reactions.[7]

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and then brine to remove the high-boiling solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Chemistry

The SNAr Mechanism

The core of the reaction is the two-step addition-elimination mechanism, which proceeds through the critical Meisenheimer complex. The stability of this intermediate is the key to a successful reaction.

Caption: The Addition-Elimination mechanism of SNAr reactions.

Troubleshooting Workflow

When faced with a suboptimal reaction, a logical workflow can guide your optimization efforts.

Troubleshooting_Workflow cluster_problems Common Issues cluster_solutions Corrective Actions Start SNAr Reaction Performed Analyze Analyze Crude Reaction (TLC, LC-MS, NMR) Start->Analyze Decision Is Yield High & Product Clean? Analyze->Decision Success Reaction Successful Decision->Success Yes Troubleshoot Identify Problem Decision->Troubleshoot No MultiSpots Multiple Products Troubleshoot->MultiSpots NitroReduction Nitro Group Reduced Troubleshoot->NitroReduction Stalled Stalled Reaction Troubleshoot->Stalled Sol_Stoich Adjust Stoichiometry Lower Temperature MultiSpots->Sol_Stoich Sol_Temp Lower Temperature Change Nucleophile NitroReduction->Sol_Temp Sol_Conditions Check EWG Position Use Polar Aprotic Solvent Change Leaving Group Stalled->Sol_Conditions Sol_Stoich->Start Re-run Reaction Sol_Temp->Start Re-run Reaction Sol_Conditions->Start Re-run Reaction

Caption: A decision-making workflow for troubleshooting SNAr reactions.

Frequently Asked Questions (FAQs)

Q: Why is the reactivity of leaving groups in SNAr (F > Cl > Br > I) the opposite of Sₙ2 reactions? A: In an Sₙ2 reaction, the rate-determining step involves the breaking of the carbon-leaving group bond, so weaker bonds (C-I) lead to faster reactions. In SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[4] A more electronegative atom like fluorine makes the carbon it's attached to more electrophilic (electron-poor), which accelerates this initial attack. The C-F bond breaking occurs in the subsequent fast step, so its high strength does not impede the overall reaction rate.[9]

Q: Can I use a base like sodium hydroxide with an alcohol solvent? A: This is generally not recommended. Sodium hydroxide will deprotonate the alcohol to form an alkoxide (e.g., sodium methoxide from methanol). This alkoxide is a potent nucleophile and will compete with your intended nucleophile, leading to a mixture of products via solvolysis.[1] If you need to use a base, a non-nucleophilic one like potassium carbonate (K₂CO₃) or an amine base like triethylamine (NEt₃) in a polar aprotic solvent is a much safer choice.

Q: What is Vicarious Nucleophilic Substitution (VNS) and is it a concern? A: VNS is a specific type of SNAr where the nucleophile attacks a carbon atom bearing a hydrogen, not a leaving group.[16] This is most common with carbanions that have a leaving group on the alpha-carbon (e.g., ⁻CH₂Cl). The mechanism involves addition followed by β-elimination of HX from the intermediate adduct.[16] While a powerful reaction in its own right, it can be an unexpected side reaction if you are using a carbanion nucleophile and expecting a standard SNAr pathway. If you observe substitution at a C-H position ortho or para to the nitro group, you may be seeing VNS.

References

  • Frontiers. (2020, July 10). Stability of the Meisenheimer Complex in a SNAr Reaction. [Link]

  • ResearchGate. SN Ar mechanism forming the σ-complex intermediate, followed by loss of the leaving group. [Link]

  • National Institutes of Health (NIH). (2020, July 10). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. [Link]

  • PubMed. (2004, August 19). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • College of Saint Benedict & Saint John's University. Aromatic Side Chain Reduction: Nitro. [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ACS Publications. (2016, July 21). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

  • Royal Society of Chemistry. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Gaylord Chemical. SNAr Comparative Reaction. [Link]

  • National Institutes of Health (NIH). (2018, May 22). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. [Link]

  • Royal Society of Chemistry. (1998). Protecting groups. [Link]

  • ResearchGate. (2025, December 18). Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ResearchGate. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. [Link]

  • National Institutes of Health (NIH). (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Wiley Online Library. (2007, April 25). Aromatic nucleophilic substitution (SNAr) Reactions of 1,2‐ and 1,4‐dihalonitrobenzenes and 1,3,5‐trihalobenzenes in the gas phase. [Link]

  • University of Pennsylvania. Protective Groups. [Link]

  • National Institutes of Health (NIH). (2013, August 15). Interrupted SNAr-Alkylation Dearomatization. [Link]

  • ACS Publications. (2024, February 19). Interrupted SNAr-Alkylation Dearomatization. [Link]

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  • Scribd. Nucleophilic Aromatic Substitution Guide. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis and Comparison with Alternative Structural Elucidation Techniques

Introduction

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceutical intermediates and novel materials, the unambiguous confirmation of molecular structure is paramount. Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate[1][2] is a key building block whose utility is defined by the precise arrangement of its functional groups: a fluorinated nitrophenyl ring attached to a dimethyl malonate moiety. The electronic and steric environment created by these groups presents a rich and informative case for structural analysis.

This guide provides an in-depth exploration of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Moving beyond a simple recitation of data, we will delve into the theoretical underpinnings of the observed spectral features, explaining the causality behind the chemical shifts and coupling patterns. We will present a robust experimental protocol for acquiring high-quality data and compare the insights gained from ¹H NMR with those from complementary analytical techniques, offering a holistic perspective for researchers in drug development and chemical synthesis.

Part 1: Theoretical Framework for Spectral Interpretation

Before analyzing the spectrum itself, it is crucial to understand the principles governing the NMR signals of this specific molecule. The ¹H NMR spectrum provides four key pieces of information: the number of unique proton environments (number of signals), their electronic environment (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting).[3]

The Influence of Aromatic Substituents

Protons directly attached to an aromatic ring typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm.[4] This is due to the "ring current" effect, where the circulating π-electrons of the aromatic system generate a local magnetic field that deshields the external protons.[4][5] The precise chemical shift of each aromatic proton is further modulated by the electronic effects of the ring's substituents.

  • The Nitro Group (–NO₂): As a powerful electron-withdrawing group, the nitro group significantly deshields protons at the ortho and para positions through both inductive effects (pulling electron density through the sigma bonds) and resonance effects (delocalizing electron density from the ring).[6][7] This results in a substantial downfield shift for any protons ortho or para to the –NO₂ group. In our target molecule, the proton at the C6 position is ortho to the nitro group and is expected to be the most deshielded (highest ppm value) of the aromatic protons.

  • The Fluoro Group (–F): The fluorine atom exerts a dual influence. It is highly electronegative, leading to a strong inductive withdrawal of electron density, which is a deshielding effect. However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system via resonance, a shielding effect that primarily influences the ortho and para positions. For fluorine, the inductive effect typically dominates, but the resonance contribution cannot be ignored.

  • The Malonate Substituent: The entire dimethyl malonate group acts as an electron-withdrawing substituent due to the carbonyl groups, contributing to the overall deshielding of the aromatic ring.

The Language of Spin-Spin Coupling

Spin-spin coupling, or J-coupling, is the through-bond interaction between neighboring magnetic nuclei, causing the splitting of NMR signals into multiplets.[8] The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz).

  • Homonuclear Coupling (¹H-¹H): In substituted benzene rings, the magnitude of J is highly dependent on the number of bonds separating the coupled protons:[8][9]

    • Ortho-coupling (³JHH): Coupling over three bonds is typically the largest, ranging from 7–10 Hz.

    • Meta-coupling (⁴JHH): Coupling over four bonds is significantly smaller, usually 2–3 Hz.

    • Para-coupling (⁵JHH): Coupling over five bonds is often negligible (<1 Hz) and not always resolved.

  • Heteronuclear Coupling (¹H-¹⁹F): The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, meaning it will couple to nearby protons in a predictable way.[10] This H-F coupling provides invaluable structural information and follows similar distance rules, though with different magnitudes:

    • Ortho-coupling (³JHF): Typically 5–10 Hz.

    • Meta-coupling (⁴JHF): Typically 3–7 Hz.

    • Para-coupling (⁵JHF): Typically <3 Hz.

The presence of both H-H and H-F coupling for each aromatic proton in Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate will lead to complex splitting patterns, which are key to assigning each signal correctly.

Part 2: Predicted ¹H NMR Spectrum and Structural Assignment

Based on the principles outlined above, we can predict the ¹H NMR spectrum of the target molecule. The structure contains five unique proton environments.

G

// Coupling edges edge [penwidth=2.0, constraint=false]; H3 -> H4 [color="#4285F4", style=dashed, label=" ³JHH (ortho)"]; H4 -> H6 [color="#EA4335", style=dashed, label=" ⁴JHH (meta)"]; H3 -> F5 [color="#FBBC05", style=dashed, label=" ³JHF (ortho)"]; H4 -> F5 [color="#34A853", style=dashed, label=" ³JHF (ortho)"]; H6 -> F5 [color="#EA4335", style=dashed, label=" ⁴JHF (meta)"]; } .dot Caption: Key through-bond J-coupling interactions for the aromatic protons.

Spectral Prediction Summary
Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling InteractionsIntegration
H-6 ~8.2 – 8.5Doublet of doublets (dd) or triplet⁴JHH (meta, to H-4), ⁴JHF (meta, to F-5)1H
H-4 ~7.8 – 8.1Triplet of doublets (td) or ddd³JHH (ortho, to H-3), ³JHF (ortho, to F-5), ⁴JHH (meta, to H-6)1H
H-3 ~7.5 – 7.8Doublet of doublets (dd)³JHH (ortho, to H-4), ³JHF (ortho, to F-5)1H
CH (Malonate) ~5.0 – 5.5Singlet (s)None1H
OCH₃ ~3.8 – 4.0Singlet (s)None6H
Rationale for Predictions:
  • H-6: Being ortho to the potent –NO₂ group, this proton is the most deshielded. It experiences meta coupling to H-4 (small JHH) and meta coupling to F-5 (small JHF). If these two coupling constants are similar, the signal may appear as a triplet; otherwise, it will be a doublet of doublets.

  • H-4: This proton is ortho to both the –NO₂ and –F groups. It will be strongly deshielded. Its multiplicity will be the most complex, split by H-3 (large ortho JHH), F-5 (large ortho JHF), and H-6 (small meta JHH). This will likely result in a triplet of doublets or a doublet of doublet of doublets (ddd).

  • H-3: This proton is ortho to the bulky malonate group and meta to the –NO₂ group. It is the most shielded of the aromatic protons. It will be split by H-4 (large ortho JHH) and F-5 (large ortho JHF), resulting in a clean doublet of doublets.

  • CH (Malonate): This methine proton is attached to a carbon flanked by two electron-withdrawing ester groups and the aromatic ring, placing it significantly downfield. With no adjacent protons, it will appear as a sharp singlet.

  • OCH₃: The six protons of the two methyl ester groups are chemically equivalent due to free rotation. They are isolated from other protons and will thus appear as a single, sharp singlet with an integration value of 6H.

Part 3: A Self-Validating Experimental Protocol

To obtain a high-quality, interpretable spectrum, a rigorous and well-justified experimental protocol is essential. This protocol is designed to be self-validating, ensuring data accuracy and reproducibility.

G D D E E D->E G G H H G->H

Step-by-Step Methodology:
  • Sample Preparation:

    • Rationale: Proper sample concentration is key for a good signal-to-noise ratio without causing line broadening.

    • Protocol: Accurately weigh 15 mg of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate into a clean vial. Add 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single residual solvent peak at 7.26 ppm, which typically does not interfere with the aromatic region of interest. Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[11] Vortex the vial until the sample is fully dissolved, then transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Rationale: A homogeneous magnetic field is critical for achieving sharp spectral lines and resolving fine coupling patterns.

    • Protocol: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). Perform automated or manual tuning and matching of the probe, followed by shimming of the magnetic field to optimize its homogeneity.

  • Data Acquisition:

    • Rationale: Acquisition parameters are chosen to balance signal intensity, resolution, and experimental time.

    • Protocol:

      • Number of Scans (NS): Set to 16. This is sufficient to achieve excellent signal-to-noise for a sample of this concentration.

      • Relaxation Delay (D1): Set to 2 seconds. This delay allows for nearly complete relaxation of the protons between pulses, ensuring that the resulting peak integrals are quantitative and accurately reflect the proton ratios.

      • Acquisition Time (AT): Set to at least 4 seconds to ensure high digital resolution for resolving the complex multiplets.

      • Pulse Width: Use a calibrated 90° pulse or a smaller flip angle (e.g., 30°) to reduce the experiment time if needed, while still ensuring good signal.

  • Data Processing:

    • Rationale: Correct processing transforms the raw data into an accurate and interpretable spectrum.

    • Protocol: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Perform a Fourier transform on the Free Induction Decay (FID). Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and normalize them, for instance, by setting the singlet for the malonate CH to an integer value of 1.

Part 4: Comparison with Alternative Analytical Methods

While ¹H NMR is arguably the most powerful single technique for elucidating the structure of this molecule, a multi-technique approach provides the highest level of confidence.

TechniqueInformation Provided for this MoleculeStrengthsLimitations
¹H NMR Precise proton environments, connectivity (H-H, H-F coupling), relative proton count.Provides detailed structural framework and stereochemical information.Can have overlapping signals in complex molecules; does not directly observe quaternary carbons.
¹³C NMR Number of unique carbon environments, functional group identification (esters, aromatic C-NO₂, C-F).Directly observes the carbon skeleton. C-F coupling provides additional confirmation.[12]Low natural abundance of ¹³C requires longer acquisition times; no integration information.
¹⁹F NMR Direct observation of the fluorine environment.Highly sensitive. The multiplicity of the ¹⁹F signal (split by H-3, H-4, and H-6) would directly confirm the H-F coupling constants measured in the ¹H spectrum.Only applicable to fluorine-containing compounds.
Mass Spectrometry (MS) Molecular weight confirmation (M+), fragmentation pattern.Extremely sensitive, provides exact molecular formula with high-resolution MS. Fragmentation can confirm the presence of the nitrophenyl and malonate moieties.Does not provide information on isomer connectivity (e.g., position of F and NO₂).
Infrared (IR) Spectroscopy Presence of functional groups.Quick and easy. Would show strong characteristic absorptions for C=O (ester, ~1740 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1530 and 1350 cm⁻¹), and C-F bond (~1200-1100 cm⁻¹).Provides no information on the connectivity of the molecular skeleton.

Conclusion

The ¹H NMR spectrum of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate is a rich source of structural information. A thorough analysis, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for the complete and unambiguous assignment of every proton in the molecule. The distinct downfield shifts caused by the nitro group, combined with the complex splitting patterns arising from both homonuclear (H-H) and heteronuclear (H-F) coupling, create a unique spectral fingerprint. While techniques like ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry provide crucial complementary data, ¹H NMR remains the cornerstone for elucidating the detailed connectivity and electronic structure of this important synthetic intermediate. The systematic approach to prediction, acquisition, and interpretation outlined in this guide serves as a robust framework for researchers and scientists in the field.

References

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Stack Exchange. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. St. Olaf College. [Link]

  • Figure S6: 1 H NMR spectrum of diethyl dimethyl malonate. (2015). ResearchGate. [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? (2018). Chemistry – An Asian Journal. [Link]

  • Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. (2013). The Journal of Organic Chemistry. [Link]

  • NMR Spectroscopy of Aromatic Compounds. University of Texas at Austin. [Link]

  • Lecture outline 1H NMR spectra of aromatic compounds. University of Calgary. [Link]

  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020). Chemistry LibreTexts. [Link]

  • H NMR Spectroscopy. University of Regensburg. [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]

  • Approximate ¹H NMR Chemical Shifts. Chemistry Connected. [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. (1966). Acta Chemica Scandinavica. [Link]

  • Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles... (2021). RSC Advances. [Link]

  • Proton and C-13 Chemical Shifts. Millersville University. [Link]

  • Proton NMR Table. Michigan State University Department of Chemistry. [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). Molbank. [Link]

  • Fluorine Coupling Constants. University of Durham. [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

  • Probing (1)J(C-F) and (n)J(F-F) Spin-Spin Coupling Constants for Fluoroazines. (2010). The Journal of Physical Chemistry A. [Link]

  • NMR 5: Coupling Constants. (2023). YouTube. [Link]

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Advanced LC-MS Strategies for Impurity Profiling of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and operational manual for the LC-MS identification of impurities in Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate , a critical intermediate in the synthesis of kinase inhibitors like Cabozantinib.

Executive Summary

In the GMP synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (CAS 147124-34-3) , standard HPLC-UV methods often fail to distinguish between the target ortho-substituted product and its thermodynamically stable para-regioisomer . This guide compares the efficacy of High-Resolution Quadrupole Time-of-Flight (UHPLC-Q-TOF) mass spectrometry against conventional Single Quadrupole (SQ) and HPLC-UV techniques.

The Verdict: While SQ-MS is sufficient for gross impurity monitoring, UHPLC-Q-TOF is the mandatory standard for structural elucidation and regioisomer differentiation due to its ability to leverage the "Ortho Effect" in fragmentation pathways.

Comparative Analysis: Methodology Performance

The following table contrasts the proposed High-Resolution method against industry-standard alternatives.

FeatureMethod A: UHPLC-Q-TOF (Recommended) Method B: HPLC-UV (Standard)Method C: SQ-MS (Nominal Mass)
Primary Utility Structural Elucidation & Unknown IDRoutine Purity ReleaseKnown Impurity Quantitation
Isomer Specificity High (Via MS/MS fragmentation rules)Low (Relies solely on Retention Time)Low (Identical m/z)
Mass Accuracy < 2 ppm (Confidence in elemental formula)N/A~0.5 Da (Ambiguous ID)
Sensitivity High (Femtogram level)Moderate (Chromophore dependent)High (SIM mode)
Throughput Moderate (Data rich)HighHigh

Scientific Deep Dive: The Impurity Landscape

To understand the analytical challenge, we must visualize the synthesis pathway. The reaction of 2,4-difluoronitrobenzene with dimethyl malonate yields the target, but competitive nucleophilic aromatic substitution (


) creates critical impurities.
Synthesis & Impurity Origin Map

The following diagram illustrates the genesis of the target compound and its three primary impurities: the Regioisomer (Para-attack), the Hydrolysis Product (Acid), and the Decarboxylated species.

ImpurityPathway SM1 2,4-Difluoronitrobenzene (Starting Material) Target TARGET PRODUCT Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (Ortho-substitution) SM1->Target SNAr at C2 (Ortho) Impurity_Regio IMPURITY A (Regioisomer) Dimethyl 2-(3-fluoro-4-nitrophenyl)malonate (Para-substitution) SM1->Impurity_Regio SNAr at C4 (Para) Reagent Dimethyl Malonate (Base: K2CO3/NaH) Reagent->Target Reagent->Impurity_Regio Impurity_Hyd IMPURITY B (Hydrolysis) Mono-methyl ester derivative Target->Impurity_Hyd Hydrolysis (H2O) Impurity_Decarb IMPURITY C (Decarboxylation) Methyl 2-(5-fluoro-2-nitrophenyl)acetate Impurity_Hyd->Impurity_Decarb -CO2 (Heat)

Figure 1: Reaction pathway showing the competition between Ortho (Target) and Para (Impurity A) substitution, and downstream degradation products.

Experimental Protocol: Self-Validating Identification

This protocol is designed to be self-validating by using the specific fragmentation chemistry of nitro-aromatics to confirm regio-chemistry without needing a reference standard for the impurity.

Instrumentation Setup
  • System: Agilent 1290 Infinity II linked to 6545 Q-TOF (or equivalent Orbitrap).

  • Column: Phenyl-Hexyl Phase (e.g., Phenomenex Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm).

    • Why? C18 columns often fail to separate the ortho/para regioisomers. The π-π interactions of the Phenyl-Hexyl phase provide superior selectivity for nitro-aromatic isomers.

  • Mobile Phase:

    • A: 5 mM Ammonium Formate in Water (pH 3.5).

    • B: Methanol (MeOH).

    • Gradient: 5% B to 95% B over 12 mins.

MS/MS Fragmentation Logic (The "Ortho Effect")

The core of this identification strategy relies on the Ortho Effect .

  • Target (Ortho-Nitro): The nitro group is adjacent to the malonate side chain. In MS/MS (Negative Mode), this facilitates an intramolecular oxygen transfer or radical elimination that is impossible for the para-isomer.

  • Impurity (Para-Nitro): The nitro group is isolated. Fragmentation is dominated by simple losses of the nitro group (

    
    ) or malonate ester cleavage.
    

Self-Validating Check:

  • Precursor Ion (ESI-):

    
     270.0419 
    
    
    
    .
  • Target Spectrum: Look for a characteristic fragment at

    
     223 or specific rearrangement ions involving interaction between the 
    
    
    
    and the CH-group.
  • Regioisomer Spectrum: Will show a distinct lack of "Ortho" interaction fragments, dominated instead by generic

    
     peaks.
    
Data Summary Table
CompoundMolecular FormulaMonoisotopic Mass (Da)ESI(-) m/z [M-H]⁻Key Diagnostic Fragment
Target (Ortho)

271.0492270.0419m/z 238 (Loss of MeOH via Ortho-effect)
Impurity A (Para)

271.0492270.0419m/z 224 (Loss of

)
Impurity B (Acid)

257.0336256.0263m/z 212 (Loss of

)
Impurity C (Decarb)

225.0437224.0365m/z 178 (Loss of

)

Analytical Workflow Decision Tree

Use this logic flow to guide your daily operations when an unknown peak appears.

Workflow Start Unknown Peak Detected (RT Shift vs Standard) CheckMass Check Accurate Mass (Q-TOF) Start->CheckMass IsomerCheck Does Mass match Target? (m/z 270.0419) CheckMass->IsomerCheck YesMatch Isomeric Impurity (Regioisomer) IsomerCheck->YesMatch Yes NoMatch Degradant/By-product IsomerCheck->NoMatch No AnalyzeFrag Analyze MS/MS Fragmentation Look for Ortho Effect (Loss of OH/MeOH) YesMatch->AnalyzeFrag MassShift Calculate Mass Difference NoMatch->MassShift OrthoPresent Peak is Target (Check Column Performance) AnalyzeFrag->OrthoPresent Ortho Frag Observed OrthoAbsent Peak is Para-Regioisomer (Impurity A) AnalyzeFrag->OrthoAbsent Ortho Frag Absent IdentifyDeg ID based on Mass Shift: -14 Da: Hydrolysis -46 Da: Decarboxylation MassShift->IdentifyDeg

Figure 2: Decision tree for identifying unknown peaks in the Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate synthesis stream.

References

  • ChemicalBook. (2022).[1] Dimethyl 2-(5-Fluoro-2-Nitrophenyl)Malonate - Safety Data Sheet. Retrieved from

  • National Institutes of Health (NIH). (2014). Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • European Patent Office. (2003). Process for producing 5-fluorooxyindole and for producing intermediates therefor. EP 1310486 A1. Retrieved from

  • MDPI. (2002). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules 2002, 7, 464-473. Retrieved from

  • American Chemical Society (ACS). (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Journal of Organic Chemistry. Retrieved from

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Technical Comparison Guide: IR Characterization of Nitro-Malonate Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the Infrared (IR) spectral characteristics of nitro-malonate esters, specifically focusing on Diethyl Nitromalonate (CAS 603-67-8) as the primary reference standard.

The comparison highlights the spectral evolution from the starting material (Diethyl Malonate ) to the nitrated product, offering researchers a definitive method to validate synthesis and purity.


-nitro ester synthesis (Diethyl Nitromalonate) vs. Unsubstituted Malonates.

Executive Summary

Nitro-malonate esters are critical intermediates in the synthesis of heterocyclic pharmaceuticals and amino acid derivatives. Their characterization is often complicated by keto-enol tautomerism and the strong electron-withdrawing effects of the nitro group.

This guide defines the specific IR signatures required to confirm the presence of the


-nitro group, distinguishing it from the non-nitrated precursor. The primary diagnostic indicators are the blue shift of the carbonyl stretch  and the appearance of nitro symmetric/asymmetric stretching bands .

Theoretical Grounding: Electronic Effects

To interpret the spectrum accurately, one must understand the electronic environment of the


-carbon.
  • Inductive Effect (-I): The nitro group (

    
    ) is a powerful electron-withdrawing group. When attached to the 
    
    
    
    -carbon, it pulls electron density away from the ester carbonyls. This strengthens the
    
    
    bond (increases force constant), causing a blue shift (shift to higher wavenumber) compared to the unsubstituted malonate.
  • Resonance & Tautomerism: Nitro-malonates are highly acidic (

    
    ). In polar solvents or presence of base, they may tautomerize to the aci-nitro (enol)  form. This creates an intramolecular hydrogen bond and conjugation, which would conversely cause a red shift  (lower wavenumber) and broaden the peaks.
    
    • Note: In neat liquid films or non-polar solvents (

      
      ), the keto form  predominates.
      

Comparative Spectral Analysis

The following table contrasts the starting material (Diethyl Malonate) with the product (Diethyl Nitromalonate).

Table 1: Diagnostic IR Peak Comparison
Functional GroupVibration ModeDiethyl Malonate (Precursor)Diethyl Nitromalonate (Product)Shift / Observation
Carbonyl

Stretch


Blue Shift (+20-30

)
due to

-nitro induction.
Nitro

Asymmetric
Absent

Strong, broad band. Primary diagnostic.[1]
Nitro

Symmetric
Absent

Strong, sharp band. Often overlaps with C-H bends.
C-H

Stretch

(Strong

)
Weak / ObscuredMethine (

) is acidic and weak;

bands disappear.
Enol (Aci)

/

AbsentPossible

Only visible if tautomerization occurs (solvent dependent).
Detailed Peak Analysis
A. The Carbonyl Region (

)

In Diethyl Malonate , the two ester carbonyls vibrate at a standard frequency (


). Upon nitration, the electron density on the carbonyl carbon is reduced.
  • Expectation: A sharp, intense doublet or broadened singlet shifted upward to

    
     .
    
  • Validation: If the peak remains at

    
    , the reaction is incomplete.
    
B. The Nitro Region (

&

)

The nitro group is the "fingerprint" of the reaction product.

  • Asymmetric Stretch (

    
    ):  This is often the strongest peak in the spectrum outside the carbonyl. It confirms the covalent attachment of 
    
    
    
    .
  • Symmetric Stretch (

    
    ):  This peak is sharp but can be confused with methyl group bending (
    
    
    
    umbrella mode). Look for the pair of bands (1560 + 1350) to confirm.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and minimize tautomeric interference, follow this protocol.

Step 1: Sample Preparation
  • Method: Neat Liquid Film (between NaCl/KBr plates) or Solution Cell (

    
     or 
    
    
    
    ).
  • Causality: Using a non-polar solvent like Carbon Tetrachloride (

    
    ) suppresses enolization, ensuring the spectrum reflects the keto form  (the standard reference). Polar solvents (methanol) or KBr pellets (hygroscopic) may induce enol formation, confusing the carbonyl reading.
    
Step 2: Acquisition Parameters
  • Resolution:

    
    
    
  • Scans: 16 minimum (to resolve weak methine peaks).

  • Background: Fresh air background (essential for removing atmospheric

    
     doublet at 
    
    
    
    which can distort baselines).
Step 3: Validation Logic (Decision Matrix)
  • Check

    
    :  Is the carbonyl shifted up?
    
    • Yes: Proceed.

    • No (

      
      ): Starting material dominates.
      
  • Check

    
    :  Is the "Nitro Flag" present?
    
    • Yes: Product confirmed.

  • Check

    
    :  Is there a broad OH?
    
    • Yes: Sample is wet or enolized.[2] Dry with

      
       and re-run in non-polar solvent.
      

Visualization: Synthesis Verification Workflow

The following diagram illustrates the logical flow for using IR to validate the nitration of diethyl malonate.

IR_Validation_Workflow Start Start: Nitration Reaction Mixture Isolate Isolate Organic Phase (Wash & Dry) Start->Isolate Prep Prepare IR Sample (Neat or CCl4 Solution) Isolate->Prep Scan Acquire IR Spectrum (4000 - 600 cm-1) Prep->Scan Check_CO Check Carbonyl (C=O) Position Scan->Check_CO Result_SM Peak @ 1735-1740 cm-1 (Unreacted Malonate) Check_CO->Result_SM No Shift Result_Prod Peak @ 1755-1775 cm-1 (Blue Shift Detected) Check_CO->Result_Prod Shift Observed Final_Fail FAILED: No Nitro Group Detected Result_SM->Final_Fail Reprocess Check_NO2 Check Nitro (NO2) @ 1560 & 1350 cm-1 Result_Prod->Check_NO2 Final_Success VALIDATED: Diethyl Nitromalonate Check_NO2->Final_Success Peaks Present Check_NO2->Final_Fail Peaks Absent

Figure 1: Decision tree for validating nitro-malonate synthesis using IR spectral features.

References

  • National Institutes of Health (PubChem). (2025). Diethyl nitromalonate (Compound Summary). Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups: Esters. Retrieved from [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

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A Comparative Guide to the Carbon-13 NMR Chemical Shifts of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectral characteristics of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate, a key intermediate in pharmaceutical synthesis.[1] We dissect the molecular architecture to predict and explain the chemical shifts of each carbon atom. By comparing these expected values with experimental data from structurally analogous compounds—namely, the parent dimethyl malonate and the 5-fluoro-2-nitrophenol aromatic system—we offer a robust framework for spectral assignment and structural verification. This document serves as a practical reference for researchers, quality control analysts, and drug development professionals who rely on NMR spectroscopy for the unambiguous characterization of complex organic molecules.

Introduction: The Imperative of NMR in Structural Elucidation

In the synthesis of novel chemical entities, particularly within the pharmaceutical industry, absolute certainty in molecular structure is paramount. ¹³C NMR spectroscopy provides an unparalleled, high-resolution map of the carbon skeleton of a molecule.[2] Unlike proton (¹H) NMR, standard broadband-decoupled ¹³C NMR spectra offer a simplified view where each unique carbon environment typically corresponds to a single peak, making it a definitive tool for identifying non-equivalent carbons.[3] The precise position of these peaks, or chemical shifts (δ), is exquisitely sensitive to the local electronic environment, offering profound insights into the functional groups and overall connectivity. This guide focuses on interpreting the ¹³C NMR spectrum for Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (CAS No. 147124-34-3).[4][5]

Molecular Structure and Predicted Spectral Features

The target molecule integrates three key structural motifs: a malonic ester, a nitro-substituted aromatic ring, and a fluorine substituent. Each of these components exerts a distinct electronic influence that dictates the chemical shifts of the carbon atoms.

Figure 1: Labeled structure of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate.

The key features to anticipate in the ¹³C NMR spectrum are:

  • Aromatic Region (110-165 ppm): Six distinct signals are expected for the carbons of the phenyl ring due to the lack of symmetry. The carbons directly attached to the electron-withdrawing nitro group (C2) and the electronegative fluorine (C5) will be significantly affected.

  • Carbonyl Region (160-175 ppm): The two ester carbonyl carbons (C8, C9) will appear far downfield.

  • Aliphatic Region (40-60 ppm): Signals for the methoxy carbons (C10, C11) and the central methine carbon (C7) of the malonate group are expected here.

Comparative Analysis of Chemical Shifts

To accurately assign the chemical shifts for our target compound, we will compare expected values against the known experimental data for simpler, related structures. This comparative approach allows us to isolate the electronic effects of each substituent.

Carbon Atom/GroupDimethyl Malonate (Reference)[6]5-Fluoro-2-nitrophenol (Reference)[7][8]Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (Predicted/Assigned)
Malonate Carbons
Ester C=O~167.3 ppmN/A~166-168 ppm
Methoxy (-OCH₃)~52.5 ppmN/A~53-55 ppm
Methine (-CH)~41.3 ppmN/A~45-50 ppm
Aromatic Carbons
C-NO₂N/A~139 ppm~140-142 ppm
C-FN/A~160 ppm (d, ¹JCF ≈ 245 Hz)~158-162 ppm (d, ¹JCF)
C-MalonateN/AN/A~130-135 ppm
Aromatic CHN/A~110-130 ppm~115-135 ppm (multiple signals)

Table 1: Comparison of ¹³C NMR chemical shifts between reference compounds and the target molecule. Note: d indicates a doublet due to C-F coupling.

Detailed Peak Assignment and Mechanistic Rationale

The predicted chemical shifts for each carbon in Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate are grounded in fundamental principles of NMR spectroscopy.[9]

  • C8 & C9 (Ester Carbonyls, δ ≈ 166-168 ppm): These carbons are in a high oxidation state and double-bonded to oxygen, placing them in the characteristic downfield region for esters.[10] They are expected to be nearly equivalent, potentially appearing as a single, intense peak or two very closely spaced peaks.

  • C5 (C-F, δ ≈ 158-162 ppm): This is one of the most diagnostic signals. The high electronegativity of fluorine deshields this carbon significantly. Furthermore, due to spin-spin coupling, this signal will appear as a large doublet with a coupling constant (¹JCF) typically in the range of 240-250 Hz.[3]

  • C2 (C-NO₂, δ ≈ 140-142 ppm): The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects, which deshields the attached carbon and shifts it downfield.

  • C1 (C-Malonate, δ ≈ 130-135 ppm): This quaternary carbon is attached to the malonate substituent. Its chemical shift is influenced by the neighboring nitro group and its connection to the rest of the carbon framework.

  • C3, C4, C6 (Aromatic CH, δ ≈ 115-135 ppm): These three carbons will have distinct chemical shifts. The carbon ortho to the fluorine (C4) and the carbon ortho to the nitro group (C3) will be most affected. C-F coupling will likely be observed for C4 and C6 (²JCF and ³JCF, respectively), causing these signals to appear as smaller doublets.

  • C10 & C11 (Methoxy, δ ≈ 53-55 ppm): These carbons are attached to an electronegative oxygen, shifting them downfield relative to simple alkanes.[11] Their environment is very similar to that in dimethyl malonate itself.[12]

  • C7 (Methine, δ ≈ 45-50 ppm): This carbon is deshielded by its direct attachment to the aromatic ring and its position between two carbonyl groups. This is a noticeable downfield shift compared to the methylene (-CH₂) carbon in the parent dimethyl malonate (~41.3 ppm).

Standardized Protocol for ¹³C NMR Data Acquisition

Trustworthy and reproducible NMR data relies on a standardized experimental protocol. The following outlines a typical procedure for acquiring a high-quality ¹³C NMR spectrum for a small organic molecule like Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh 15-25 mg of sample B 2. Transfer to NMR tube A->B C 3. Add ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) B->C D 4. Cap and vortex until fully dissolved C->D E 5. Insert sample into NMR spectrometer D->E F 6. Lock on solvent deuterium signal and shim magnet E->F G 7. Set up ¹³C experiment (e.g., zgpg30) F->G H 8. Acquire data (typically 1024+ scans) G->H I 9. Apply Fourier Transform H->I J 10. Phase correct the spectrum I->J K 11. Baseline correct the spectrum J->K L 12. Reference spectrum (e.g., CDCl3 at 77.16 ppm) K->L M 13. Pick and label peaks L->M

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (CAS No. 147124-34-3). The procedures outlined below are designed to protect you, your colleagues, and the environment, ensuring full compliance with regulatory standards. We will move beyond simple instructions to explain the chemical reasoning behind each critical step.

Hazard Profile & Risk Assessment: Understanding the Compound

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate is a substituted nitroaromatic compound. Its structure, containing a fluorinated nitro-phenyl ring and a malonic ester group, dictates its reactivity and hazard profile. While comprehensive toxicological data for this specific molecule is not widely available, its constituent functional groups provide a strong basis for a conservative risk assessment.[1]

  • Nitroaromatic Compounds: This class of chemicals can be toxic and may have explosive properties, especially upon heating.[2] The nitro group makes the aromatic ring electron-deficient and susceptible to certain reactions.

  • Halogenated Organics: The fluorine atom introduces halogen-related disposal considerations. Halogenated wastes are often subject to specific treatment requirements, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[3][4]

  • Malonic Esters: While dimethyl malonate itself is considered a combustible liquid and an eye irritant, the primary hazards of the target compound are driven by the substituted nitrophenyl group.[5][6]

Given these characteristics, the compound must be treated as a hazardous substance requiring specialized disposal. Under no circumstances should this chemical or its containers be disposed of via standard laboratory drains or municipal trash. [7]

Pre-Disposal Operations: Safe Handling and Storage of Waste

Proper disposal begins with safe handling and segregation of the waste material. The objective is to prevent accidental exposure and environmental release.

Personal Protective Equipment (PPE): A robust PPE strategy is non-negotiable when handling the pure substance or its waste. The following table summarizes the required equipment, grounded in safety data sheet recommendations for this and structurally similar compounds.[1][7][8]

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is recommended if splashing is possible.[1][7]Protects against splashes and potential aerosols, which can cause serious eye damage.
Skin Protection Chemical-impermeable gloves (e.g., nitrile, neoprene; inspect prior to use). Fire/flame-resistant and impervious lab coat or clothing.[1][7]Prevents direct skin contact. Substituted nitrophenyl compounds can be irritants or sensitizers.
Respiratory Protection Use only in a well-ventilated area or a certified chemical fume hood.[1][7] If ventilation is inadequate or if aerosols/dusts are generated, a full-face respirator with appropriate cartridges is necessary.[1]Inhalation is a primary route of exposure. The fume hood provides critical containment.

Waste Storage:

  • Containerization: Collect waste Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a dedicated, suitable, and clearly labeled container.[1] The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a tightly sealing lid.

  • Segregation: Store this waste stream separately from incompatible materials, such as strong acids, bases, and reducing agents.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate". Include the date accumulation started.

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat sources or ignition.[1][6]

Waste Characterization and Regulatory Compliance

The generator of the hazardous waste is legally responsible for its proper characterization. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate is not explicitly listed by name as a P- or U-listed hazardous waste.[9] Therefore, its classification typically falls under the "characteristic" hazardous waste categories.

  • Toxicity Characteristic: While specific leaching data (TCLP) is unavailable, the presence of a nitroaromatic structure warrants a conservative approach. Many nitroaromatic compounds are regulated as toxic.[10]

  • Reactivity/Ignitability: The compound is likely a combustible solid or liquid. While not expected to be pyrophoric, its nitro group suggests potential reactivity under certain conditions (e.g., high heat).

  • F-Listed Waste: If this chemical is used as a solvent and becomes spent, the resulting mixture could potentially be classified as an F-listed waste. For example, it contains a halogenated component (relevant to F001/F002 codes) and a nitroaromatic component (relevant to the F004 code for nitrobenzene).[3][11]

Due to its chemical nature as a halogenated nitroaromatic compound, it must be managed as hazardous waste. Consult your institution's Environmental Health & Safety (EH&S) department for specific guidance on assigning the correct waste codes for your jurisdiction.

Step-by-Step Disposal Protocol

The following workflow provides a clear path from waste generation to final disposal.

Workflow for Disposal of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate

G cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal A Step 1: Identify Waste (Unused chemical, contaminated labware, spill residue) B Step 2: Wear Full PPE (Goggles, gloves, lab coat) A->B Safety First C Step 3: Segregate & Containerize Place in a dedicated, sealed, and compatible waste container. B->C D Step 4: Label Container 'Hazardous Waste' Chemical Name Accumulation Start Date C->D E Step 5: Store Safely Cool, dry, ventilated area with secondary containment. D->E F Step 6: Contact EH&S Consult your institution's Environmental Health & Safety department. E->F Compliance Check G Step 7: Professional Disposal Arrange for pickup by a licensed hazardous waste disposal company. F->G Execution H Step 8: Document Retain all disposal records and manifests. G->H

Caption: Disposal workflow for Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate.

Protocol Details:

  • Decontamination of Empty Containers: "Empty" containers that held this chemical are not truly empty; they retain residue. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste along with the primary chemical waste. The decontaminated container can then be managed as non-hazardous solid waste, though institutional policies may vary.

  • Management of Spills: Should a spill occur, evacuate personnel to a safe area.[1] Wearing full PPE (including respiratory protection if necessary), contain the spill with an inert absorbent material (e.g., vermiculite, Chemizorb®).[12] Use non-sparking tools to collect the material.[1] Place the contaminated absorbent into your hazardous waste container for this chemical. Clean the affected area thoroughly.

  • Primary Disposal Method: The recommended and most environmentally sound disposal method for halogenated nitroaromatic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). This process ensures the complete destruction of the molecule, preventing its release into the environment.

  • Engaging a Professional Disposal Service: Your institution's EH&S department is your primary resource. They will have established contracts with licensed hazardous waste disposal companies that are permitted to transport and destroy this type of chemical waste in accordance with all local, state, and federal regulations.

Emergency Procedures

In the event of accidental exposure, immediate and correct action is critical.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention.[1][13]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water.[1][13] Consult a physician if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open.[1][13] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][13]

Always have the Safety Data Sheet (SDS) available for emergency responders.[13] By adhering to these detailed procedures, you build a culture of safety and responsibility, ensuring that your valuable research can proceed without compromising personal or environmental health.

References

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. Available at: [Link]

  • Safety Data Sheet: Dimethyl malonate - Carl ROTH. Carl ROTH. Available at: [Link]

  • Classification chart of chemically hazardous waste. Environmental Science Center, The University of Tokyo. Available at: [Link]

  • Hazardous Waste Codes - De La Salle University. De La Salle University. Available at: [Link]

  • Waste Code - RCRAInfo - EPA. U.S. Environmental Protection Agency. Available at: [Link]

  • P-list and F-list of acute hazardous wastes. Minnesota Pollution Control Agency. Available at: [Link]

  • CHEMICAL HYGIENE PLAN - Cal Poly Humboldt. Cal Poly Humboldt. Available at: [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available at: [Link]

  • January 2025 EPA Waste Management Updates Newsletter. GovDelivery. Available at: [Link]

  • The SW-846 Compendium. U.S. Environmental Protection Agency. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]

  • Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.